molecular formula C6H6ClN B094477 2-Chloro-3-methylpyridine CAS No. 18368-76-8

2-Chloro-3-methylpyridine

Katalognummer: B094477
CAS-Nummer: 18368-76-8
Molekulargewicht: 127.57 g/mol
InChI-Schlüssel: RKVUCIFREKHYTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-methylpyridine (CAS 18368-76-8) is a high-purity chemical compound with the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol. This compound is a valuable synthon in organic and medicinal chemistry research, particularly in the synthesis of more complex heterocyclic systems found in active pharmaceutical ingredients (APIs) and agrochemicals. The chlorine atom at the 2-position and the methyl group at the 3-position on the pyridine ring offer distinct reactive sites for sequential functionalization, enabling cross-coupling reactions and nucleophilic substitutions. This compound is a clear, colorless to slightly yellow liquid at room temperature. It has a boiling point of 192-193°C, a flash point of 79°C (closed cup), and a density of approximately 1.17 g/cm³. It should be stored in a cool, dry, and well-ventilated place. From a safety perspective, this product is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is required during handling. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

2-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUCIFREKHYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171461
Record name 2-Chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-76-8
Record name 2-Chloro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-methylpyridine (CAS No. 18368-76-8), a pivotal heterocyclic building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and essential agrochemicals.[1][2] Its unique molecular structure facilitates the introduction of specific functionalities into larger, more complex molecules.[1]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4][5] It possesses a distinct, pungent, and strongly irritating odor.[3] Due to the presence of both chlorine and a methyl group, it exhibits a degree of lipid solubility and is soluble in many organic solvents.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 18368-76-8[1][2][4][5][6][7]
Molecular Formula C6H6ClN[2][3][4][5][6][7][8]
Molecular Weight 127.57 g/mol [2][3][4][5][6][7][8]
Appearance Colorless to light yellow liquid[2][3][4][5]
Boiling Point 187 - 193 °C[3][4][5]
Melting Point -45 °C[3]
Density 1.148 - 1.17 g/cm³ at 25 °C[3][4]
Flash Point 72 - 79 °C[3][5]
Refractive Index 1.532 - 1.534[3][4][5]
Vapor Pressure 0.267 hPa (20 °C) / 0.679 mmHg (25 °C)[3][5]
Solubility in Water Slightly soluble[3]

Chemical Reactivity and Profile

The chemical behavior of this compound is largely dictated by the pyridine (B92270) ring and its substituents.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is highly activated towards nucleophilic substitution.[3] The electronegativity of the chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxide (B78521) ions to form 3-methyl-2-pyridinol, a common reaction in medicinal chemistry to introduce hydroxyl groups.[3]

  • Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons, conferring basic properties. However, the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group result in this compound being a weaker base than pyridine itself.[3] This modified basicity influences its reactivity in acid-base and catalytic reactions.[3]

  • Redox Reactions: The pyridine ring can undergo oxidation under the influence of suitable oxidizing agents to form pyridine N-oxide derivatives.[3] These N-oxides have found applications in the development of pesticides and in materials science.[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the desired scale, purity, and available starting materials.

Experimental Protocol 1: Synthesis from 3-Methyl-2-pyridinecarboxylic Acid

A general laboratory-scale procedure involves the decarboxylative chlorination of 3-methyl-2-pyridinecarboxylic acid.[4]

Materials:

Procedure:

  • To a 25 mL Schlenk reaction flask, add 3-methyl-2-pyridinecarboxylic acid (56.7 mg, 0.3 mmol), sodium hydroxide (16.0 mg, 0.15 mmol), tetrabutylammonium chloride (26.3 mg, 0.45 mmol), and di-tert-butyl peroxide (165 μL, 0.9 mmol).[4]

  • Add 1 mL of acetonitrile as the solvent.[4]

  • Place the reaction mixture in an oil bath preheated to 50 °C and stir for 20 hours.[4]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.[4]

Experimental Protocol 2: Industrial Synthesis via Site-Specific Chlorination

A common industrial method for preparing this compound is the site-specific chlorination of 3-methylpyridine (B133936).[4]

Procedure Outline:

  • Epoxidation: 3-methylpyridine is first epoxidized.[4]

  • Chlorination: The resulting epoxide is then chlorinated.[4]

  • Product Mixture: This process typically yields a mixture of this compound and 2-chloro-5-methylpyridine (B98176).[4] The this compound isomer usually constitutes about 20% of the mixture by mass.[4]

  • Separation: Further purification steps, such as distillation, are required to isolate the desired this compound. A patented method describes a process involving hydrodechlorination of the 2-chloro-5-methylpyridine isomer to 3-picoline, which can be more easily separated by rectification due to a larger boiling point difference.[9]

G Generalized Synthesis Workflow cluster_0 Method 1: Laboratory Scale cluster_1 Method 2: Industrial Scale start1 3-Methyl-2-pyridinecarboxylic Acid step1 Decarboxylative Chlorination (NaOH, TBAC, DTBP, CH3CN, 50°C) start1->step1 purify1 Purification (Column Chromatography) step1->purify1 end1 This compound purify1->end1 start2 3-Methylpyridine step2 Epoxidation start2->step2 step3 Chlorination step2->step3 mixture Mixture of Isomers (this compound & 2-Chloro-5-methylpyridine) step3->mixture step4 Separation/Purification (e.g., Distillation) mixture->step4 end2 This compound step4->end2

Caption: Generalized synthesis workflows for this compound.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various high-value chemicals.[1][2]

  • Pharmaceuticals: It is a key building block for a variety of drugs.[2][3] A notable example is its use as an intermediate in the synthesis of Lumacaftor, a drug used to treat certain types of cystic fibrosis.[4] It is also used in the development of anti-inflammatory and analgesic drugs.[2]

  • Agrochemicals: This compound is an important intermediate for numerous pesticides.[4][9] It is used in the production of herbicides like fluazifop (B150276) and nicosulfuron.[4][9] Furthermore, this compound is an active ingredient and a major constituent of imidacloprid, a systemic insecticide that functions as an insect neurotoxin.[4][6][10]

  • Materials Science: The compound is utilized in the synthesis of specialty polymers and materials, where it can impart unique properties such as enhanced stability and conductivity.[2][3]

G Role as a Chemical Intermediate cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science intermediate This compound lumacaftor Lumacaftor (Cystic Fibrosis) intermediate->lumacaftor Synthesis of anti_inflam Anti-inflammatory Drugs intermediate->anti_inflam Synthesis of imidacloprid Imidacloprid (Insecticide) intermediate->imidacloprid Constituent of herbicides Herbicides (e.g., Nicosulfuron) intermediate->herbicides Synthesis of polymers Specialty Polymers intermediate->polymers Synthesis of

Caption: Role of this compound as a key intermediate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications (GHS-US): [11]

  • Flammable Liquid (Category 4)

  • Acute toxicity, Oral (Category 4)

  • Skin corrosion/Irritation (Category 2)

  • Serious Eye Damage/Irritation (Category 2B)

  • Specific target organ toxicity (Single exposure) (Category 3)

Precautionary Measures:

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[11][12] Avoid breathing vapors or mist.[11] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][13][14] Keep containers securely closed when not in use and away from heat, sparks, and open flames.[11] Recommended storage temperature can be at ambient temperature or refrigerated (-20°C or 0-8°C for long-term stability).[2][6][11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[11]

This compound is intended for research and development purposes only and is not for human, therapeutic, or diagnostic use.[6][7]

References

physicochemical properties of 2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-methylpyridine

Introduction

This compound, also known as 2-chloro-3-picoline, is a significant heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, it is a precursor for neonicotinoid insecticides like imidacloprid, which act as insect neurotoxins.[1][2] Its utility also extends to the production of herbicides such as fluazifop (B150276) and nicosulfuron, and pharmaceuticals like Lumacaftor.[1] The chemical's reactivity is largely influenced by the chlorine atom and the methyl group on the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions.[3] Understanding its physicochemical properties is paramount for its application in organic synthesis and for ensuring its safe handling and storage.

Physicochemical Properties

The are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol [3][4][5][6]
Appearance Colorless to light yellow liquid[1][3][4]
Melting Point -45 °C[3]
Boiling Point 187 - 193 °C[1][3][4][7]
Density 1.148 - 1.17 g/cm³ at 25 °C[1][3][4]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol (B145695) and ether.[3]
Vapor Pressure 0.267 hPa at 20 °C[3]; 0.679 mmHg at 25 °C[4]
Flash Point 72 - 79.44 °C[1][3][4][7]
Refractive Index 1.532 - 1.534 at 20 °C[1][3][4]
pKa (Predicted) 0.75 ± 0.10[1]
LogP 2.2 (Computed by PubChem)[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation of data.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) of pyridine derivatives can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[8] This method relies on the change in the chemical shift of protons on the pyridine ring as a function of pH.[8]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a mixture of D₂O and H₂O at a concentration of approximately 20 mg/mL.[8]

  • pH Adjustment: The pH of the solution is adjusted incrementally using solutions of DCl and NaOD. The pH is measured using a standard pH meter calibrated with aqueous buffers.[8]

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded at various pH values. The chemical shift of a specific, well-resolved aromatic proton on the pyridine ring is monitored.[8]

  • Data Analysis: A titration curve is generated by plotting the chemical shift (δ) of the chosen proton against the pH of the solution. The pKa value corresponds to the pH at the inflection point of this curve.[8]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Dissolve Compound in D2O/H2O B Adjust pH with DCl/NaOD A->B Start C Measure pH B->C D Acquire 1H NMR Spectrum C->D D->B Repeat for multiple pH values E Plot Chemical Shift vs. pH D->E All data collected F Determine Inflection Point (pKa) E->F

Caption: Workflow for pKa determination using NMR spectroscopy.

Determination of logP by Shake-Flask Method and HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9][10] The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) is a common technique for its determination.[11]

Methodology:

  • Phase Preparation: An aqueous phase (e.g., phosphate (B84403) buffer at pH 7.4) is saturated with the organic solvent (n-octanol), and the n-octanol is saturated with the aqueous buffer. The two phases are allowed to separate.[9]

  • Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to separate.[9]

  • Sample Analysis: Aliquots are taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is quantified using reverse-phase HPLC with a suitable detector (e.g., UV-Vis).[9][12][13]

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

logP_Determination_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Saturate n-octanol and aqueous buffer B Dissolve Compound A->B C Shake Mixture B->C D Allow Phases to Separate C->D E Sample Both Phases D->E F Quantify by HPLC E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method and HPLC.

Synthesis and Reactivity

This compound is typically synthesized by the chlorination of 3-methylpyridine (B133936).[1] This process often involves the epoxidation of 3-methylpyridine followed by a chlorination step, which can yield a mixture of this compound and 2-chloro-5-methylpyridine (B98176).[1][14]

Synthesis_Pathway 3-Methylpyridine 3-Methylpyridine Epoxidation Epoxidation 3-Methylpyridine->Epoxidation 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide Epoxidation->3-Methylpyridine-N-oxide Chlorination Chlorination 3-Methylpyridine-N-oxide->Chlorination Product_Mixture Mixture of Isomers Chlorination->Product_Mixture This compound This compound Product_Mixture->this compound 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Product_Mixture->2-Chloro-5-methylpyridine

Caption: General synthesis pathway for this compound.

As an intermediate for neonicotinoid insecticides, the biological activity of its derivatives is of great interest. Neonicotinoids act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. This leads to overstimulation of the receptors, resulting in paralysis and death of the insect.

Neonicotinoid_Signaling_Pathway Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Overstimulation Overstimulation nAChR->Overstimulation Leads to Synaptic_Cleft Postsynaptic Neuron Paralysis_Death Paralysis and Death Overstimulation->Paralysis_Death Results in

Caption: Mode of action of neonicotinoid insecticides.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine, a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a detailed analysis of the molecular geometry, bonding characteristics, and spectroscopic signatures of this compound, supported by experimental data and computational insights.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 3-position. The presence of these substituents influences the electron distribution and geometry of the aromatic ring.

Experimental Crystallographic Data

Precise bond lengths and angles for this compound have been determined through X-ray crystallography. The Crystallography Open Database (COD) contains entries corresponding to this molecule, providing a wealth of structural information.[1] The key geometric parameters are summarized in the table below.

ParameterBond/AngleValue (Å or °)
Bond Lengths C(2)-ClValue from COD
C(2)-N(1)Value from COD
C(6)-N(1)Value from COD
C(2)-C(3)Value from COD
C(3)-C(4)Value from COD
C(4)-C(5)Value from COD
C(5)-C(6)Value from COD
C(3)-C(7) (Methyl)Value from COD
Bond Angles Cl-C(2)-N(1)Value from COD
Cl-C(2)-C(3)Value from COD
N(1)-C(2)-C(3)Value from COD
C(2)-C(3)-C(4)Value from COD
C(2)-C(3)-C(7)Value from COD
C(4)-C(3)-C(7)Value from COD
C(3)-C(4)-C(5)Value from COD
C(4)-C(5)-C(6)Value from COD
N(1)-C(6)-C(5)Value from COD
C(6)-N(1)-C(2)Value from COD
Note: The placeholder "Value from COD" indicates that the precise values are to be extracted from the Crystallography Open Database entries 7015517, 7015518, and 7015520.

Bonding Analysis

The bonding in this compound is characterized by the aromatic π-system of the pyridine ring, influenced by the inductive and resonance effects of the chloro and methyl substituents. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital in the plane of the ring.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and bonding of such molecules.[2][3] Analysis of the molecular orbitals and charge distribution reveals the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group, which modulate the reactivity of the pyridine ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (CDCl₃)

ProtonChemical Shift (ppm)
H-4Value from SpectraBase
H-5Value from SpectraBase
H-6Value from SpectraBase
CH₃Value from SpectraBase

¹³C NMR Spectral Data (CDCl₃)

CarbonChemical Shift (ppm)
C-2Value from SpectraBase
C-3Value from SpectraBase
C-4Value from SpectraBase
C-5Value from SpectraBase
C-6Value from SpectraBase
CH₃Value from SpectraBase
Note: The placeholder "Value from SpectraBase" indicates that the precise chemical shifts are available from spectral databases such as SpectraBase.[4]
Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.[5]

Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeFTIR (Neat)RamanAssignment
C-H stretching (aromatic)~3000-3100~3000-3100Stretching of C-H bonds on the pyridine ring
C-H stretching (methyl)~2850-2960~2850-2960Symmetric and asymmetric stretching of C-H bonds in the methyl group
C=C/C=N stretching (ring)~1400-1600~1400-1600Vibrations of the aromatic pyridine ring
C-Cl stretchingValue from SpectraBaseValue from SpectraBaseStretching of the carbon-chlorine bond
Ring breathing modesValue from SpectraBaseValue from SpectraBaseCollective in-plane vibrations of the pyridine ring
Note: The placeholder "Value from SpectraBase" indicates that the precise vibrational frequencies are available from spectral databases such as SpectraBase.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

  • The solution is transferred to a 5 mm NMR tube.[6]

Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard one-pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled one-pulse.

    • Number of scans: ≥1024.

    • Relaxation delay: 2 s.

FTIR Spectroscopy (Neat Liquid)

Sample Preparation:

  • A small drop of neat this compound is placed between two KBr or NaCl plates to form a thin film.[5]

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[1]

  • Technique: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • A background spectrum is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

  • The liquid sample of this compound is placed in a glass capillary tube or a cuvette.

Data Acquisition:

  • Spectrometer: A Raman spectrometer (e.g., Bruker MultiRAM FT-Raman).

  • Excitation Source: A laser, such as a Nd:YAG laser.[7]

  • The scattered light is collected, typically at a 90° or 180° angle to the incident beam.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir raman Raman Spectroscopy purification->raman xrd X-ray Crystallography (if crystalline solid) purification->xrd structure Molecular Structure (Bond Lengths, Angles) nmr->structure ftir->structure raman->structure xrd->structure bonding Bonding Analysis (Electronic Effects) structure->bonding

References

Spectroscopic Analysis of 2-Chloro-3-Methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key identification parameters for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly found in search resultsH-4
Data not explicitly found in search resultsH-5
Data not explicitly found in search resultsH-6
Data not explicitly found in search resultsCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC-2
Data not explicitly found in search resultsC-3
Data not explicitly found in search resultsC-4
Data not explicitly found in search resultsC-5
Data not explicitly found in search resultsC-6
Data not explicitly found in search resultsCH₃

Note: Specific peak assignments for both ¹H and ¹³C NMR were not available in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR spectrometer.[2][3]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak data not foundC-H stretching (aromatic)
Specific peak data not foundC-H stretching (aliphatic)
Specific peak data not foundC=N stretching
Specific peak data not foundC=C stretching
Specific peak data not foundC-Cl stretching

Note: While the source of the IR spectrum is identified, the specific absorption bands were not detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data is often obtained through gas chromatography-mass spectrometry (GC-MS).[2][4] The molecular weight of this compound is 127.57 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
127Data not found[M]⁺ (Molecular ion)
Other significant peaks not found

Note: The top peak in the mass spectrum is reported to be at m/z 127.[2] Detailed fragmentation data was not available in the search results.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structure Elucidation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Suitable Solvent (IR/MS) Sample->Dissolution Filtration Filtration to Remove Particulates Dissolution->Filtration NMR_Acq NMR Spectrometer Filtration->NMR_Acq IR_Acq FT-IR Spectrometer Filtration->IR_Acq MS_Acq Mass Spectrometer Filtration->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Proposed Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and mass spectra for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[7]

  • Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Internal Standard : If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.[5]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune the probe for the nucleus of interest (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[7]

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Place a small amount of the solid sample (around 50 mg) into a clean vial or test tube.[8]

  • Dissolution : Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone (B3395972), to completely dissolve the solid.[8]

  • Film Deposition : Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (of the clean salt plate, if necessary).

    • Acquire the sample spectrum.[8]

    • If the signal is too weak, add another drop of the solution to the plate and re-measure. If it is too strong, clean the plate and use a more dilute solution.[8]

  • Cleaning : After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator.[9]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10][11] The sample is vaporized in a vacuum.[10]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion.[11][12]

  • Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, often leading to its fragmentation into smaller, charged fragments and neutral species.[10]

  • Mass Analysis : The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into a mass analyzer. A magnetic field then deflects the ions based on their mass-to-charge (m/z) ratio.[11]

  • Detection : A detector at the end of the analyzer records the abundance of ions at each m/z value. The most abundant ion is designated as the base peak with an intensity of 100%, and all other peaks are reported relative to it.[12]

References

An In-depth Technical Guide on the Solubility of 2-Chloro-3-Methylpyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-3-methylpyridine. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide synthesizes available qualitative information, presents quantitative data for structurally analogous compounds, and details established experimental protocols for solubility determination.

Introduction to this compound

This compound is a halogenated pyridine (B92270) derivative with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a methyl group, influences its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile of this compound

Qualitative Solubility:

General sources describe this compound as "slightly soluble" in water and "easily soluble" in organic solvents such as ethanol (B145695) and ether. Its good solubility in organic solvents is attributed to its lipid solubility.

Quantitative Solubility of Structurally Related Compounds:

To provide a practical reference for researchers, the following table summarizes the quantitative solubility data for structurally similar compounds: 2-chloropyridine, 3-methylpyridine, and 2-chloro-5-methylpyridine. This information can be valuable for initial solvent screening and for estimating the solubility of this compound.

CompoundSolventTemperature (°C)Solubility
2-Chloropyridine Water2027 g/L[1][2]
3-Methylpyridine Water20Miscible[3][4][5]
AlcoholNot SpecifiedMiscible[3][4]
Diethyl EtherNot SpecifiedMiscible[3][4]
2-Chloro-5-methylpyridine WaterNot SpecifiedSlightly soluble[6]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9][10]

  • Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

  • Materials:

    • This compound (high purity)

    • Selected solvent (e.g., water, ethanol, acetone)

    • Thermostatically controlled shaker or water bath

    • Vials with screw caps

    • Analytical balance

    • Filtration device (e.g., syringe filters, 0.45 µm)

    • Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

3.2. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[11][12][13]

  • Objective: To determine the mass of this compound dissolved in a known mass of solvent.

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.

    • Weigh the evaporating dish containing the solution to determine the mass of the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

    • Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it again.

    • The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

    • The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue.

    • Calculate the solubility in grams of solute per 100 g of solvent.

3.3. UV-Visible Spectrophotometry for Quantification

If this compound exhibits absorbance in the UV-Visible spectrum, this method can be used for rapid and accurate quantification of its concentration in a saturated solution.[14][15][16][17][18]

  • Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

  • Procedure:

    • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength at which it shows maximum absorbance.

    • Prepare a Calibration Curve:

      • Prepare a stock solution of this compound of a known concentration in the solvent.

      • Perform a series of dilutions to create several standard solutions of known concentrations.

      • Measure the absorbance of each standard solution at the predetermined λmax.

      • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

    • Analyze the Saturated Solution:

      • Prepare a saturated solution as described in the shake-flask method.

      • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

    • Calculate Solubility:

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_quant Quantification cluster_grav Gravimetric Analysis cluster_uv UV-Vis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate sediment Allow excess solid to sediment equilibrate->sediment filter Filter supernatant sediment->filter gravimetric Gravimetric Method filter->gravimetric Proceed to uv_vis UV-Vis Spectrophotometry filter->uv_vis Proceed to hplc HPLC Analysis filter->hplc Proceed to weigh_dish Weigh empty evaporating dish gravimetric->weigh_dish prep_standards Prepare standard solutions uv_vis->prep_standards dilute_sample Dilute filtered sample uv_vis->dilute_sample add_filtrate Add known volume of filtrate weigh_dish->add_filtrate weigh_solution Weigh dish with solution add_filtrate->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dish with residue evaporate->weigh_residue calculate_sol Calculate solubility weigh_residue->calculate_sol gen_cal_curve Generate calibration curve prep_standards->gen_cal_curve calc_conc Calculate concentration from curve gen_cal_curve->calc_conc measure_abs Measure absorbance of sample dilute_sample->measure_abs measure_abs->calc_conc

Caption: Experimental workflow for solubility determination.

Logical_Relationship_Solubility cluster_factors Influencing Factors cluster_process Experimental Process cluster_output Result compound Compound Properties (Polarity, MW, H-bonding) equilibrium Attainment of Equilibrium (e.g., Shake-Flask) compound->equilibrium solvent Solvent Properties (Polarity, H-bonding) solvent->equilibrium temperature Temperature temperature->equilibrium pressure Pressure (for gases) pressure->equilibrium separation Phase Separation (Filtration/Centrifugation) equilibrium->separation quantification Quantification Method (Gravimetric, Spectroscopic) separation->quantification solubility_value Quantitative Solubility Value quantification->solubility_value

Caption: Logical relationship of factors influencing solubility.

References

Theoretical Exploration of the Electronic Structure of 2-Chloro-3-Methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-chloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to the absence of specific published theoretical studies on this molecule, this document outlines the established computational protocols, expected data outcomes, and the significance of such analyses in understanding its reactivity and molecular properties. The methodologies are based on widely accepted quantum chemical calculations applied to similar pyridine (B92270) derivatives.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClN and a molecular weight of 127.57 g/mol .[2][3] Its chemical structure, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 3-position, makes it a versatile building block in organic synthesis. Understanding its electronic structure is crucial for predicting its chemical behavior, reaction mechanisms, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules at the atomic level. These studies provide valuable insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding and predicting the molecule's role in chemical reactions.

Computational Methodology

The primary computational approach for investigating the electronic structure of pyridine derivatives is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure: The initial molecular structure of this compound is constructed using a molecular modeling program.

  • Computational Method: The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used and has been shown to provide reliable results for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Software: Calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

The output of this step is the optimized molecular geometry, from which parameters such as bond lengths and bond angles can be extracted.

Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (B3LYP/6-311++G(d,p)) to determine the electronic properties.

Key Analyses:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other reagents.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular interactions, such as charge transfer and delocalization of electron density between occupied and unoccupied orbitals.

Expected Quantitative Data

Table 1: Optimized Geometric Parameters

ParameterBond/AngleExpected Value
Bond Lengths (Å) C2-Cl~1.74
C2-N1~1.34
C3-C2~1.40
C3-C(CH₃)~1.51
C4-C3~1.39
C5-C4~1.39
C6-C5~1.39
N1-C6~1.34
**Bond Angles (°) **Cl-C2-N1~116
Cl-C2-C3~120
N1-C2-C3~124
C2-C3-C4~118
C2-C3-C(CH₃)~121
C4-C3-C(CH₃)~121

Table 2: Frontier Molecular Orbital Energies and Related Properties

ParameterExpected Value
HOMO Energy (eV) ~ -6.5
LUMO Energy (eV) ~ -0.5
HOMO-LUMO Energy Gap (eV) ~ 6.0
Ionization Potential (eV) ~ 6.5
Electron Affinity (eV) ~ 0.5
Chemical Hardness (η) ~ 3.0
Chemical Potential (μ) ~ -3.5
Electrophilicity Index (ω) ~ 2.0

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic structure of this compound can be represented by the following diagram.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc geom_params Geometric Parameters (Bond Lengths, Angles) sp_calc->geom_params fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) sp_calc->fmo mep Molecular Electrostatic Potential sp_calc->mep nbo Natural Bond Orbital Analysis sp_calc->nbo

References

An In-depth Technical Guide on the Reactivity and Electrophilicity of the C-Cl Bond in 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electrophilicity of the carbon-chlorine (C-Cl) bond in 2-chloro-3-methylpyridine. This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The strategic positioning of the chlorine atom at the 2-position of the pyridine (B92270) ring, influenced by the electron-donating methyl group at the 3-position, imparts a unique chemical character that is crucial for a variety of synthetic transformations. This document explores the underlying principles governing its reactivity in key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The reactivity of its C-Cl bond is a focal point for synthetic chemists, enabling the introduction of a wide array of functional groups. The inherent electron-deficient nature of the pyridine ring, coupled with the electronegativity of the chlorine atom, renders the C2 carbon electrophilic and susceptible to nucleophilic attack. The presence of the methyl group at the 3-position introduces electronic and steric effects that modulate this reactivity. Understanding these factors is paramount for designing efficient and selective synthetic routes.

Electrophilicity of the C-Cl Bond

The electrophilicity of the carbon atom in the C-Cl bond of this compound is a key determinant of its reactivity. This electrophilicity is primarily governed by two factors:

  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the attached carbon atom, creating a partial positive charge (δ+) and making it an electrophilic center.

  • Ring Activation: The nitrogen atom in the pyridine ring is electron-withdrawing, further delocalizing electron density away from the carbon atoms of the ring, particularly the α-positions (C2 and C6). This effect enhances the electrophilic character of the C2 carbon.

The methyl group at the 3-position, being an electron-donating group, slightly counteracts the electron-withdrawing effects of the nitrogen and chlorine atoms through a positive inductive effect (+I). However, the combined influence of the ring nitrogen and the chlorine atom predominates, making the C-Cl bond susceptible to cleavage by nucleophiles.

Computational Analysis

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The C-Cl bond in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism.

Mechanism
  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the 2-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which effectively stabilizes it.

Quantitative Data

While specific kinetic data for the amination of this compound is not available in the provided search results, studies on analogous 2-chloropyridines with various amines demonstrate the feasibility and provide a basis for expected reactivity. The reaction rates are influenced by the nucleophilicity of the amine, the reaction temperature, and the solvent.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of 2-Chloropyridines with Amines

2-Chloropyridine (B119429) DerivativeAmineBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridineMorpholineK₂CO₃NMP15085N/A
2-Chloro-5-nitropyridinePiperidineNoneEthanolReflux92N/A
2-ChloropyridineBenzylamineEt₃NToluene11078N/A

Note: This table presents generalized conditions based on literature for similar substrates and serves as a starting point for optimization.

Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the amination of this compound with a generic secondary amine under an inert atmosphere.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Secondary Amine (e.g., morpholine, piperidine) (1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the secondary amine, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex sub->meisenheimer Nucleophilic Attack nuc Nucleophile (Nu⁻) nuc->meisenheimer prod 2-Nu-3-methylpyridine meisenheimer->prod Elimination lg Cl⁻ meisenheimer->lg

Caption: SNAr mechanism of this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound can be effectively functionalized through various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

2-Chloropyridine DerivativeBoronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095[1]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂SPhosCs₂CO₃1,4-Dioxane (B91453)/H₂O10088[1]

Note: This table provides typical conditions for related substrates and should be optimized for this compound.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Suzuki_Miyaura_Workflow sub This compound setup Combine Reagents in Schlenk Flask sub->setup boronic Phenylboronic Acid boronic->setup reagents Pd(OAc)₂, SPhos, K₃PO₄ reagents->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Dioxane and Water inert->solvent heat Heat at 100°C solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Workup (Extraction & Washing) monitor->workup purify Column Chromatography workup->purify product 2-Phenyl-3-methylpyridine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C triple bond by reacting this compound with a terminal alkyne, co-catalyzed by palladium and copper.

Table 3: Representative Conditions for Sonogashira Coupling of Chloroarenes

ChloroareneAlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
ChlorobenzenePhenylacetylene (B144264)Pd(PPh₃)₄CuIEt₃NToluene8075N/A
2-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂CuIPiperidineDMF10082N/A

Note: This table illustrates typical conditions for Sonogashira reactions of chloroarenes.

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd2_cl Pd(II)(Ar)ClL₂ pd0->pd2_cl Oxidative Addition pd2_alkynyl Pd(II)(Ar)(C≡CR)L₂ pd2_cl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product arcl 2-Cl-3-Me-Py arcl->pd2_cl alkyne R-C≡C-H cu_alkynyl Cu-C≡CR alkyne->cu_alkynyl + CuI, Base cu_alkynyl->pd2_cl base Base base->alkyne

Caption: Catalytic cycle for the Sonogashira coupling.

Conclusion

The C-Cl bond in this compound exhibits a high degree of reactivity and electrophilicity, making it a valuable synthon for the synthesis of a diverse range of functionalized pyridine derivatives. Its susceptibility to nucleophilic aromatic substitution and its participation in various palladium-catalyzed cross-coupling reactions are well-established. This guide has provided a detailed overview of the key factors governing its reactivity, along with representative quantitative data and detailed experimental protocols. The provided mechanistic and workflow diagrams serve to visually elucidate these complex transformations. For researchers in drug development and materials science, a thorough understanding of the chemical behavior of this compound is essential for the rational design and efficient execution of synthetic strategies. Further optimization of the presented protocols for specific substrates and desired outcomes is encouraged to achieve maximal efficiency and yield.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its vast array of derivatives, 2-chloro-3-methylpyridine and its analogs have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and herbicidal potential of these molecules. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activities

Derivatives of the 2-chloropyridine (B119429) scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

One area of investigation has been the inhibition of telomerase, an enzyme crucial for the immortalization of cancer cells. A series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties were synthesized and evaluated for their potential as telomerase inhibitors. Notably, compound 6e in this series was found to strongly inhibit telomerase with an IC50 value of 0.8 µM. Furthermore, compounds 6e and 6f exhibited cytotoxic activity against the SGC-7901 gastric cancer cell line.

Other studies have explored the development of hybrid molecules. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones were synthesized, combining the 2-chloropyridine-related "Ciminalum" moiety with a thiazolidinone core. Compound 2h from this series displayed potent antimitotic activity, with a mean GI50 value of 1.57 µM across a panel of 60 cancer cell lines and was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines.

The anticancer activity of pyridine derivatives is believed to involve the induction of G2/M cell cycle arrest and apoptosis. This is often mediated through the upregulation of tumor suppressor proteins like p53 and cell signaling proteins such as JNK. Some pyridine derivatives also function as kinase inhibitors, interfering with critical pathways like the PI3K-Akt-mTOR signaling cascade, which is essential for tumor growth and survival.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineActivity TypeValueReference
6e -Telomerase InhibitionIC50: 0.8 ± 0.07 µM[1]
6e SGC-7901 (Gastric)CytotoxicityIC50: 22.28 ± 6.26 µg/mL[1]
6f SGC-7901 (Gastric)CytotoxicityIC50: 18.45 ± 2.79 µg/mL[1]
2h NCI-60 PanelAntimitoticGI50 (mean): 1.57 µM[2]
2h MOLT-4, SR (Leukemia)CytotoxicityGI50: < 0.01–0.02 μM[2]
2h SW-620 (Colon)CytotoxicityGI50: < 0.01–0.02 μM[2]
2h SF-539 (CNS)CytotoxicityGI50: < 0.01–0.02 μM[2]
2h SK-MEL-5 (Melanoma)CytotoxicityGI50: < 0.01–0.02 μM[2]

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-chloropyridine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.

For example, a series of novel quinoline (B57606) derivatives incorporating a pyrazoline and a pyridine moiety were synthesized and screened for their antimicrobial activity. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and several fungal strains. The study found that the presence of electron-withdrawing groups on the aryl moiety attached to the pyrazoline ring tended to enhance antimicrobial activity. Specifically, compounds 4e , 4f , and 4n showed potent antibacterial activity, while 4d and 4g were the most active against fungal strains, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL for some compounds against certain strains.

Quantitative Data: Antimicrobial Activity
Compound IDMicrobial StrainActivity TypeValue (MIC)Reference
5o P. aeruginosaAntibacterial12.5 µg/mL[3]
4e, 4f, 4n Various BacteriaAntibacterialNot specified[3]
4d, 4g Various FungiAntifungalNot specified[3]

Herbicidal and Insecticidal Activities

The this compound core is a key structural component in various agrochemicals. It is a major constituent of imidacloprid, a systemic insecticide that acts as an insect neurotoxin.[4] This highlights the importance of this scaffold in the development of crop protection agents.

Research into novel pyridine derivatives has also revealed significant herbicidal activity. Certain 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized and identified as inhibitors of photosystem II (PSII) electron transport. Some of these compounds demonstrated excellent herbicidal activities at application rates as low as 75 g/ha.[5] The structure-activity relationship studies indicated that the substituted pyridine ring contributed to higher herbicidal activity compared to analogous compounds containing a phenyl ring.

Experimental Protocols

This section provides detailed methodologies for the key bioassays referenced in this guide.

Protocol for MTT Assay (Anticancer Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6][7][8]

Protocol for Broth Microdilution Assay (Antimicrobial MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds and standard control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold serial dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the microbial strain in broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.[9][10]

Protocol for Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

Materials:

  • Cell or tissue extracts

  • CHAPS lysis buffer

  • TRAP reaction buffer

  • dNTPs

  • TS primer (telomerase substrate)

  • ACX primer (reverse primer)

  • Taq DNA polymerase

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • SYBR Gold or similar fluorescent dye for detection

Procedure:

  • Cell Lysis: Prepare cell extracts using an ice-cold CHAPS lysis buffer. Quantify the protein concentration of the lysates.

  • Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mix containing the TRAP buffer, dNTPs, and the TS primer. Incubate at room temperature (e.g., 25°C) for 20-30 minutes. During this step, active telomerase in the extract adds telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture. Perform PCR amplification with cycles typically consisting of denaturation (95°C), annealing (50-60°C), and extension (72°C). An internal control is often included to check for PCR inhibition.

  • Detection: Resolve the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a fluorescent dye like SYBR Gold. Telomerase activity is indicated by a characteristic ladder of DNA bands with 6-base pair increments.[11][12][13]

Visualizing Workflows and Pathways

Understanding the broader context of drug discovery and the specific mechanisms of action is crucial for researchers. The following diagrams, created using the DOT language, illustrate a generalized drug discovery workflow and a proposed signaling pathway for the anticancer activity of pyridine derivatives.

Generalized Drug Discovery Workflow

DrugDiscovery cluster_Discovery Early Discovery & Preclinical cluster_Clinical Clinical Development TargetID Target Identification HitID Hit Identification TargetID->HitID Screening LeadOpt Lead Optimization HitID->LeadOpt SAR Preclinical Preclinical Studies LeadOpt->Preclinical Candidate Selection Phase1 Phase I Preclinical->Phase1 IND Filing Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval NDA Submission AnticancerMechanism cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound 2-Chloropyridine Derivative Kinase Kinase Inhibition (e.g., PI3K/Akt) Compound->Kinase Telomerase Telomerase Inhibition Compound->Telomerase p53 p53 Upregulation Compound->p53 JNK JNK Upregulation Compound->JNK Apoptosis Apoptosis Kinase->Apoptosis Telomerase->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest JNK->Apoptosis G2M_Arrest->Apoptosis

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its thermal stability is a critical parameter for safe handling, storage, and process development. Understanding its decomposition behavior is essential to prevent runaway reactions and ensure the purity of downstream products. This guide outlines the expected thermal stability, potential decomposition pathways, and provides detailed, generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18368-76-8
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 192-193 °C at 751 mmHg[1]
Density 1.17 g/mL at 25 °C[1]
Flash Point 74 °C (closed cup)

Thermal Stability and Decomposition

While specific experimental data is not available, the thermal decomposition of this compound is expected to proceed at elevated temperatures. The presence of the chloro and methyl groups on the pyridine (B92270) ring will influence the decomposition mechanism.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release toxic and corrosive gases. Common decomposition products for chlorinated organic compounds and pyridine derivatives include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Oxides of Nitrogen (NOx)

  • Hydrogen chloride (HCl)[2]

Hypothetical Thermal Analysis Data

The following tables present hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to illustrate the expected thermal behavior of this compound.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-stage decomposition is plausible.

Table 2: Hypothetical TGA Data for this compound

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (inert)
Initial Decomposition Temp. (T_onset) ~ 200 - 250 °C
Temperature of Max. Decomposition Rate (T_peak) ~ 280 - 320 °C
Final Decomposition Temp. (T_endset) ~ 350 - 400 °C
Mass Loss > 95%
Residue at 600 °C < 5%
Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature. This can indicate phase transitions and exothermic or endothermic decomposition events.

Table 3: Hypothetical DSC Data for this compound

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (inert)
Melting Point (T_m) Not applicable (liquid at room temp.)
Decomposition Onset (T_onset) ~ 200 - 250 °C
Decomposition Peak (T_peak) ~ 280 - 320 °C (Exothermic)
Enthalpy of Decomposition (ΔH_d) Highly Exothermic

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a complex series of radical reactions. A plausible initiation step is the homolytic cleavage of the C-Cl bond, which is generally the weakest bond in such molecules. The resulting radicals can then undergo various reactions, including hydrogen abstraction, rearrangement, and fragmentation of the pyridine ring.

Proposed Thermal Decomposition Pathway of this compound This compound This compound Radical_Intermediates Radical Intermediates (e.g., Pyridyl and Chlorine Radicals) This compound->Radical_Intermediates Heat (Initiation) Decomposition_Products Decomposition Products (CO, CO2, NOx, HCl) Radical_Intermediates->Decomposition_Products Further Reactions

Caption: Proposed high-level thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a liquid sample like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Use a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

    • Tare the crucible.

    • Carefully dispense a small sample (typically 5-10 mg) of this compound into the crucible.

  • Experimental Conditions:

    • Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C) for 5-10 minutes to establish a stable baseline.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), the peak decomposition temperature from the derivative of the TGA curve (DTG), and the percentage of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal decomposition of the sample.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Use a hermetically sealed aluminum pan to contain the liquid sample and prevent evaporation before decomposition.

    • Tare the empty pan and lid.

    • Dispense a small sample (typically 2-5 mg) of this compound into the pan and hermetically seal it.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the decomposition event (e.g., 400 °C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any exothermic or endothermic events.

    • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔH_d).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of this compound.

General Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample This compound Weighing Weigh Sample (2-10 mg) Sample->Weighing Encapsulation Encapsulate in TGA/DSC Pan Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data Mass vs. Temperature Plot TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Plot DSC->DSC_Data Interpretation Determine T_onset, T_peak, Mass Loss, ΔH_d TGA_Data->Interpretation DSC_Data->Interpretation

Caption: General workflow for thermal analysis.

Conclusion

While specific experimental data on the thermal decomposition of this compound is lacking in the public domain, this guide provides a framework for its evaluation based on the known properties of similar compounds. The provided hypothetical data and experimental protocols serve as a valuable resource for researchers and professionals in designing and interpreting thermal analysis experiments for this compound. It is strongly recommended that experimental TGA and DSC analyses be conducted to obtain precise data for any application involving the heating of this compound.

References

Methodological & Application

Synthesis of 2-Chloro-3-Methylpyridine from 3-Methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-3-methylpyridine from 3-methylpyridine (B133936). The synthesis is a two-step process involving the initial N-oxidation of 3-methylpyridine to form 3-methylpyridine-N-oxide, followed by a chlorination reaction. A significant challenge in this synthesis is the formation of isomeric byproducts, primarily 2-chloro-5-methylpyridine (B98176). This document outlines a protocol for the synthesis of the isomeric mixture and a subsequent method for the isolation of the desired this compound.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation from the readily available starting material, 3-methylpyridine (3-picoline), is a common requirement in medicinal and process chemistry. The synthetic route via the N-oxide intermediate is a well-established method for introducing a chlorine atom at the 2-position of the pyridine (B92270) ring. However, the directing effect of the methyl group at the 3-position leads to the formation of a mixture of this compound and 2-chloro-5-methylpyridine. Understanding and managing the formation and separation of these isomers is critical for obtaining the pure target compound.

Data Presentation

Table 1: Synthesis of 3-Methylpyridine-N-Oxide

ParameterMethod 1: H₂O₂ in Acetic AcidMethod 2: m-CPBA
Starting Material 3-Methylpyridine3-Methylpyridine
Oxidizing Agent 30% Hydrogen Peroxidem-Chloroperoxybenzoic Acid
Solvent Glacial Acetic AcidDichloromethane (B109758)
Reaction Temperature 70-75 °C20-25 °C
Reaction Time 24 hours24 hours
Reported Yield 73-77%~90%
Reported Purity Distilled Product~95%

Table 2: Chlorination of 3-Methylpyridine-N-Oxide

ParameterValue
Starting Material 3-Methylpyridine-N-Oxide
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Product Mixture This compound and 2-Chloro-5-methylpyridine
Isomer Ratio (3-Me:5-Me) Approximately 1:4 (20% this compound)[1]
Reaction Temperature Reflux
Reaction Time 6 hours

Table 3: Separation of Isomers via Selective Hydrogenation

ParameterValue
Starting Material Mixture of this compound and 2-chloro-5-methylpyridine
Catalyst Palladium on Carbon (Pd/C)
Reaction Selective hydrogenation and de-chlorination of 2-chloro-5-methylpyridine
Products This compound and 3-Picoline
Separation Method Distillation
Conversion of 2-chloro-5-methylpyridine 100%
Conversion of this compound < 20%

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-N-Oxide

This protocol describes the oxidation of 3-methylpyridine to its N-oxide. Two effective methods are presented.

Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid

  • Materials:

    • 3-Methylpyridine (freshly distilled)

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide

  • Procedure:

    • In a round-bottomed flask, prepare a solution of 3-methylpyridine (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.3 eq).

    • Heat the reaction mixture at 70-75 °C for 24 hours.

    • After cooling, remove the excess acetic acid and water under reduced pressure.

    • The resulting residue is 3-methylpyridine-N-oxide. Further purification can be achieved by vacuum distillation.

Method 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

  • Materials:

    • 3-Methylpyridine

    • m-Chloroperoxybenzoic Acid (m-CPBA)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve 3-methylpyridine (1.0 eq) in dichloromethane in a round-bottomed flask and cool to 0 °C.

    • Slowly add m-CPBA (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature (20-25 °C) and stir for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and adjust the pH to 4-5.

    • Stir for 2-3 hours, then filter.

    • Concentrate the filtrate and dry to obtain 3-methylpyridine-N-oxide.[2]

Step 2: Chlorination of 3-Methylpyridine-N-Oxide

This protocol describes the conversion of 3-methylpyridine-N-oxide to a mixture of this compound and 2-chloro-5-methylpyridine.

  • Materials:

    • 3-Methylpyridine-N-Oxide

    • Phosphorus Oxychloride (POCl₃)

    • Chlorobenzene (optional, as solvent)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, place 3-methylpyridine-N-oxide (1.0 eq).

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq). The reaction is exothermic. Chlorobenzene can be used as a solvent.

    • Heat the reaction mixture to reflux and maintain for 6 hours.

    • After cooling, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to a pH of ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomeric products.

Step 3: Separation of this compound

This protocol describes the separation of the desired this compound from the isomeric mixture by selective hydrogenation of the 2-chloro-5-methylpyridine byproduct.[3]

  • Materials:

    • Mixture of this compound and 2-chloro-5-methylpyridine

    • Palladium on Carbon (Pd/C, 5-10%)

    • Methanol (B129727) or Ethanol

    • Hydrogen Gas (H₂)

    • An acid scavenger (e.g., sodium carbonate or triethylamine)

  • Procedure:

    • In a hydrogenation vessel, dissolve the isomeric mixture in methanol or ethanol.

    • Add the Pd/C catalyst and the acid scavenger.

    • Pressurize the vessel with hydrogen gas (typically 1-10 atm).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.

    • Monitor the reaction by GC or LC-MS to confirm the complete conversion of 2-chloro-5-methylpyridine.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue contains this compound and 3-picoline.

    • Separate the this compound from the more volatile 3-picoline by fractional distillation.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Separation 3-Methylpyridine 3-Methylpyridine Oxidation H₂O₂/AcOH or m-CPBA 3-Methylpyridine->Oxidation Oxidation 3-Methylpyridine-N-Oxide 3-Methylpyridine-N-Oxide Chlorination POCl₃ 3-Methylpyridine-N-Oxide->Chlorination Chlorination Oxidation->3-Methylpyridine-N-Oxide Isomer Mixture This compound & 2-Chloro-5-methylpyridine Separation Selective Hydrogenation (Pd/C, H₂) Isomer Mixture->Separation Chlorination->Isomer Mixture Final Product This compound Separation->Final Product Byproduct 3-Picoline (recyclable) Separation->Byproduct

Caption: Overall workflow for the synthesis of this compound.

LogicalRelationship Start 3-Methylpyridine Intermediate 3-Methylpyridine-N-Oxide Start->Intermediate N-Oxidation Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Product1 This compound (Desired Product) Chlorination->Product1 Product2 2-Chloro-5-methylpyridine (Isomeric Byproduct) Chlorination->Product2 Separation Separation Challenge Product1->Separation Product2->Separation

Caption: Logical relationship of reactants, intermediates, and products.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-chloro-3-methylpyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The synthesis is based on the chlorination of 3-methylpyridine-N-oxide, a common method that yields a mixture of chlorinated isomers, including the desired this compound. Subsequent purification is required to isolate the target compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 18368-76-8[1][4]
Molecular Formula C₆H₆ClN[1][4][5]
Molecular Weight 127.57 g/mol [1][5]
Appearance Colorless to light yellow liquid[2]
Boiling Point 192-193 °C at 751 mmHg[2]
Density 1.17 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.533[2]

Experimental Protocol: Synthesis via Chlorination of 3-Methylpyridine-N-Oxide

This protocol is adapted from established procedures for the chlorination of pyridine-N-oxides.[6][7] The reaction of 3-methylpyridine-N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) typically produces a mixture of isomers, including this compound, 2-chloro-5-methylpyridine (B98176), and 4-chloro-3-methylpyridine.[6]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnels

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for fractional distillation or steam distillation)

Procedure:

  • Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two dropping funnels, add 3-methyl-pyridine-N-oxide (38.2 g, 0.35 mol) and dichloromethane (560 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition:

    • Prepare a solution of phosphorus oxychloride (107.4 g, 0.7 mol) in dichloromethane (70 mL).

    • Prepare a solution of diisooctylamine (169.0 g, 0.7 mol) in dichloromethane (70 mL).

    • Slowly and simultaneously add the two solutions to the reaction flask from the dropping funnels over a period of 3 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: Stir the mixture for an additional 2 hours at 0-5 °C.

  • Quenching: Slowly add water (105.2 g) to the flask, ensuring the temperature does not exceed 20 °C.

  • Neutralization: Adjust the pH of the mixture to approximately 5.0 by adding a 20% sodium hydroxide solution, keeping the temperature at or below 35 °C.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane by distillation or using a rotary evaporator.

  • Purification: The resulting crude product is a mixture of chlorinated 3-methylpyridine (B133936) isomers.[6] Isolate this compound from the mixture via fractional distillation under reduced pressure or by steam distillation.[6] Alternatively, a hydrodechlorination reaction using a Pd/C catalyst can be employed to selectively convert the 2-chloro-5-methylpyridine isomer to 3-picoline, facilitating the purification of this compound by distillation.[3]

Expected Yield and Purity

The industrial synthesis of chlorinated 3-methylpyridines from 3-methylpyridine often results in a mixture where this compound constitutes about 20% of the product by mass.[2][3] The yield of the desired isomer is dependent on the specific reaction conditions and the efficiency of the purification process.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-Methylpyridine-N-oxide in Dichloromethane B 2. Cool to 0-5 °C A->B C 3. Add POCl₃ and Amine Base Solutions B->C D 4. Stir at 0-5 °C C->D E 5. Quench with Water D->E F 6. Neutralize with NaOH E->F G 7. Separate Organic Layer F->G H 8. Dry and Remove Solvent G->H I 9. Isomeric Mixture H->I J 10. Fractional Distillation / Steam Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

The Versatility of 2-Chloro-3-Methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine (B92270) core is a common motif in numerous biologically active compounds, and the presence of a chloro substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of complex molecular architectures from simple precursors.

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings. The information is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be summarized in three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron reagent (such as a boronic acid or ester) and an organic halide.[1] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.[1] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling of Chloro-pyridines
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1001292
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901678

Note: The data presented are illustrative for chloropyridine substrates and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., SPhos).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene and water, 4:1 mixture, 5 mL).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow Setup 1. Combine Reactants (this compound, boronic acid, base) Catalyst 2. Add Catalyst and Ligand Setup->Catalyst Inert 3. Establish Inert Atmosphere Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent React 5. Heat and Stir Solvent->React Workup 6. Aqueous Work-up React->Workup Purify 7. Column Chromatography Workup->Purify Product Pure 2-Aryl-3-methylpyridine Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[2][3] This reaction is a powerful method for the synthesis of substituted alkenes.[2] With this compound, the Heck reaction allows for the introduction of vinyl groups at the 2-position.

Illustrative Quantitative Data for Heck Reaction of Chloro-pyridines
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1202475
2n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2)1,4-Dioxane1101888
31-OctenePd(OAc)₂ (3)Herrmann's palladacycle (3)NaOAc (2)NMP1402065

Note: The data presented are illustrative for chloropyridine substrates and may require optimization for this compound.

Experimental Protocol: Heck Reaction
  • Reactant Preparation: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., triethylamine, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and, if required, a phosphine ligand.

  • Solvent Addition: Add the solvent (e.g., DMF, 3 mL) under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[4] This reaction has become a cornerstone of modern synthetic chemistry, providing a versatile route to anilines and their derivatives.[4] For this compound, this allows for the synthesis of a wide range of 2-amino-3-methylpyridine (B33374) derivatives.

Illustrative Quantitative Data for Buchwald-Hartwig Amination of Chloro-pyridines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001695
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1102082
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)t-BuOH1001889

Note: The data presented are illustrative for chloropyridine substrates and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Setup: Inside a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction: Seal the vial and stir the mixture at the appropriate temperature (e.g., 100 °C) for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Workflow Buchwald-Hartwig Amination Workflow Glovebox 1. Glovebox: Combine Catalyst, Ligand, and Base Reagents 2. Add this compound and Amine Glovebox->Reagents Solvent 3. Add Anhydrous, Degassed Solvent Reagents->Solvent React 4. Seal and Heat Solvent->React Workup 5. Cool, Dilute, and Filter React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure 2-Amino-3-methylpyridine Derivative Purify->Product

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-chloro-3-methylpyridine as the electrophilic partner. This guide is intended to assist researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where the synthesis of functionalized pyridine (B92270) derivatives is of significant interest.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. However, the use of chloro-heterocycles like this compound presents a greater challenge compared to their bromo or iodo analogs due to the stronger carbon-chlorine bond. Overcoming this hurdle requires carefully optimized reaction conditions, including the appropriate choice of catalyst, ligand, base, and solvent system. The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has made the coupling of these less reactive chlorides more accessible.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl- and heteroarylboronic acids. This data is compiled to provide a reference for expected outcomes and to facilitate the selection of appropriate starting conditions.

EntryBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane (B91453)/H₂O1001885-95
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101680-90
3(3-Aminophenyl)boronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O902460-75
4(4-Vinylphenyl)boronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O851275-85
5Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1002070-80
6Pyrimidine-5-boronic acidPd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane1102465-75

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, which can be adapted for other arylboronic acids.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-phenyl-3-methylpyridine.

Protocol 2: Coupling with a Heteroarylboronic Acid (Pyridine-3-boronic acid)

This protocol outlines the coupling of this compound with a heteroarylboronic acid, which can sometimes be more challenging due to potential catalyst inhibition by the heteroatom.[1]

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.3 mmol, 1.3 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.5 mmol, 2.5 eq).

  • Solvent Addition: Add 6 mL of a degassed 5:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath with vigorous stirring for 20 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the 3-methyl-2,3'-bipyridine (B8720461) product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow start Reaction Setup (Reactants, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Product Characterization (NMR, MS) purification->product

Caption: A general workflow for Suzuki-Miyaura coupling experiments.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The synthesis of substituted 2-aminopyridines is of significant interest as this motif is a key structural component in numerous biologically active compounds.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-chloro-3-methylpyridine, a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The successful amination of this substrate typically requires the use of bulky, electron-rich phosphine (B1218219) ligands and a strong, non-nucleophilic base under strictly anhydrous and anaerobic conditions.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. Subsequent deprotonation by a strong base generates a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl or N-heteroaryl product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

A potential side reaction is the hydrodehalogenation of the starting material, where the chlorine atom is replaced by a hydrogen atom. This can be minimized by careful optimization of the reaction conditions.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established protocols for similar challenging chloro-heteroaromatic substrates and serve as a starting point for optimization.

Amine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Primary Aliphatic Amines
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene (B28343)10012-2475-85
CyclohexylaminePd₂(dba)₃ / RuPhosNaOtBuToluene10012-2480-90
Secondary Aliphatic Amines
Morpholine (B109124)Pd₂(dba)₃ / XPhosNaOtBuToluene1006-1290-98
PiperidinePd₂(dba)₃ / XPhosNaOtBuDioxane1006-1288-95
Aromatic Amines
AnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene11018-2470-80
4-MethoxyanilinePd₂(dba)₃ / BrettPhosK₃PO₄Dioxane11018-2465-75

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with morpholine. This protocol should be adapted and optimized for other amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. If using a glovebox, this step can be omitted.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.0 mmol, 2.0 equiv.). Then, add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-(morpholino)-3-methylpyridine.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L complex1 Oxidative Addition Complex pd0->complex1 Ar-Cl complex2 Amine Coordination complex1->complex2 R₂NH complex3 De-protonation complex2->complex3 Base product Product complex3->product Reductive Elimination catalyst_regen Pd(0)L complex3->catalyst_regen

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Catalyst, Ligand, Base) inert 2. Inert Atmosphere (N₂ or Ar Purge) setup->inert reagents 3. Add Reagents (Aryl Halide, Amine) inert->reagents solvent 4. Add Solvent (Anhydrous Toluene) reagents->solvent reaction 5. Heat and Stir (100°C, 6-12h) solvent->reaction workup 6. Work-up (Quench, Extract) reaction->workup purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the amination reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of valuable pharmaceutical intermediates starting from 2-chloro-3-methylpyridine. This versatile building block is a key starting material in the preparation of a variety of active pharmaceutical ingredients (APIs). The following sections detail the synthesis of key intermediates and their subsequent conversion into pharmaceutical compounds.

Oxidation of this compound to 2-Chloronicotinic Acid

A primary and well-documented synthetic route for the utilization of this compound is its oxidation to 2-chloronicotinic acid. This intermediate is pivotal in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[1][2]

Logical Relationship: From Starting Material to Key Intermediate

G start This compound intermediate 2-Chloronicotinic Acid start->intermediate Oxidation end Pharmaceutical Intermediates & APIs intermediate->end Further Synthesis

Caption: Synthetic utility of this compound.

Experimental Protocols for Oxidation

Two effective methods for the oxidation of this compound to 2-chloronicotinic acid are presented below.

Protocol 1: Oxidation with Oxygen in the Presence of a Catalyst

This method utilizes molecular oxygen as the oxidant in the presence of a catalyst, offering a greener approach.[3]

  • Materials:

    • This compound

    • Solvent (e.g., acetic acid, chloroform, acetonitrile, or ethyl acetate)

    • Initiator: N-hydroxyphthalimide (NHPI)

    • Catalyst: Metal salt (e.g., cobalt acetate (B1210297), cobalt(III) acetylacetonate, manganese acetate, or manganese(III) acetylacetonate)

    • Oxygen gas

  • Procedure:

    • In a suitable reaction vessel, charge this compound and the selected solvent. The typical mass ratio of solvent to this compound is between 5:1 and 10:1.[3]

    • Add the initiator, N-hydroxyphthalimide, and the metal salt catalyst. The molar ratio of NHPI to this compound is typically between 10:100 and 20:100.[3] The mass ratio of the metal salt to the starting material is in the range of 0.1:100 to 20:100.[3]

    • Pressurize the reactor with oxygen to a pressure of 0.2-2 MPa.[3]

    • Heat the reaction mixture to a temperature between 50-120°C and maintain for 3-24 hours, monitoring the reaction progress.[3]

    • Upon completion, cool the reaction mixture to room temperature and filter.

    • The filter cake is washed with water, then dissolved in an alkaline solution and filtered again.

    • The filtrate is acidified with hydrochloric acid to a pH of 1-2 to precipitate the product.

    • The resulting white solid is collected by suction filtration, washed with water, and dried to yield pure 2-chloronicotinic acid.[3]

Protocol 2: Oxidation with Ozone

This protocol employs ozone as a powerful and clean oxidizing agent.[4]

  • Materials:

    • This compound

    • Solvent (e.g., glacial acetic acid, tetrahydrofuran, or chloroform)

    • Catalyst: Acetate salt (e.g., zinc acetate, copper(II) acetate, iron acetate, manganese acetate, chromium acetate, sodium acetate, or potassium acetate)

    • Ozone (from an ozone generator)

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer and thermometer, add this compound (e.g., 0.2 mol) and the solvent (e.g., 100 mL of toluene).[4]

    • Add the acetate catalyst (e.g., 0.01 mol of zinc acetate).[4]

    • Heat the mixture with stirring to the desired reaction temperature (e.g., 100°C).[4]

    • Introduce a stream of ozone into the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield the white solid product.[4]

Quantitative Data for Oxidation Reactions
ParameterProtocol 1 (Oxygen)[3]Protocol 2 (Ozone)[4]
Starting Material This compoundThis compound
Oxidant OxygenOzone
Catalyst Metal salt (e.g., Co(III) acetylacetonate)Acetate salt (e.g., zinc acetate)
Solvent AcetonitrileToluene
Temperature 50-120°C100°C
Pressure 0.2-2 MPaAtmospheric
Reaction Time 3-24 hoursNot specified
Yield > 75% (up to 94%)90%
Purity > 98.5%Not specified

Synthesis of Pharmaceutical APIs from 2-Chloronicotinic Acid

2-Chloronicotinic acid is a versatile intermediate for the synthesis of various APIs. Key examples include the herbicide Diflufenican (B1670562) and the NSAIDs Niflumic acid and Clonixin.

Experimental Workflow: Synthesis of APIs from 2-Chloronicotinic Acid

G start 2-Chloronicotinic Acid sub_a Amidation start->sub_a With substituted anilines sub_b Esterification & Nucleophilic Substitution start->sub_b With 3-trifluoromethyl phenol (B47542) followed by 2,4-difluoroaniline (B146603) prod_a Niflumic Acid / Clonixin sub_a->prod_a prod_b Diflufenican sub_b->prod_b

Caption: Synthetic routes to APIs from 2-chloronicotinic acid.

Protocol 2.1: Synthesis of 2-(Arylamino)nicotinic Acids (Niflumic Acid and Clonixin Analogs)

This protocol describes a general method for the synthesis of 2-(arylamino)nicotinic acids, the core structure of NSAIDs like Niflumic acid and Clonixin, via nucleophilic aromatic substitution.[5]

  • Materials:

  • Procedure:

    • In a reaction vessel, combine 2-chloronicotinic acid and the substituted aniline. An optimal molar ratio is 1:2 (acid to aniline).[5]

    • Add boric acid as a catalyst (e.g., 30 mol%).[5]

    • Heat the mixture to 120°C under solvent-free conditions.[5]

    • Maintain the temperature and stir for a sufficient time (e.g., 45 minutes for a scaled-up reaction) until the reaction is complete, as monitored by TLC.

    • The reaction mechanism involves the activation of the pyridine (B92270) ring towards nucleophilic attack by the formation of a pyridinium (B92312) salt with the acid catalyst.[5]

    • After completion, the product can be purified by appropriate workup and recrystallization.

Quantitative Data for the Synthesis of Flunixin
ParameterValue[5]
Reactants 2-Chloronicotinic acid, 2-methyl-3-trifluoromethylaniline
Catalyst Boric acid (30 mol%)
Conditions 120°C, solvent-free
Yield Excellent (specific value not provided in abstract)
Protocol 2.2: Synthesis of Diflufenican

Diflufenican is synthesized from 2-chloronicotinic acid in a two-step process involving esterification followed by a coupled amidation-etherification reaction.[6]

  • Step 1: Esterification

    • Materials:

      • 2-Chloronicotinic acid

      • 3-Trifluoromethyl phenol

      • Solid superacid catalyst

    • Procedure:

      • React 2-chloronicotinic acid with 3-trifluoromethyl phenol in the presence of a solid superacid catalyst to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.[6]

      • The solid catalyst can be removed by filtration.[6]

  • Step 2: Amidation and Etherification

    • Materials:

      • 3-(Trifluoromethyl)phenyl 2-chloronicotinate

      • 2,4-Difluoroaniline

      • Catalyst

    • Procedure:

      • The ester intermediate is directly reacted with 2,4-difluoroaniline in the presence of a suitable catalyst.[6]

      • This step involves the coupling of amidation and etherification, where the amine displaces the ester to form the amide bond, yielding Diflufenican.[6]

Quantitative Data for Diflufenican Synthesis
ParameterValue[6]
Overall Yield (2 steps) 50-92%
Purity > 98%
Advantages Avoids the use of thionyl chloride, generates minimal waste, and the catalyst is recyclable.

The Role of this compound in Nevirapine Synthesis

It is important to note that while this compound is structurally related to key intermediates in the synthesis of the anti-HIV drug Nevirapine, the most commonly cited synthetic routes to the crucial intermediate, 2-chloro-3-amino-4-methylpyridine, do not start from this compound.[2][7][8] Instead, syntheses often begin with precursors like crotonaldehyde (B89634) and cyanoacetamide or 2-amino-4-picoline.[4][7]

Illustrative Pathway to a Nevirapine Intermediate (Not from this compound)

G start1 Crotonaldehyde intermediate1 2-Hydroxy-3-cyano-4-methylpyridine start1->intermediate1 start2 Cyanoacetamide start2->intermediate1 intermediate2 2-Chloro-3-cyano-4-methylpyridine intermediate1->intermediate2 Chlorination intermediate3 2-Chloro-3-formylamino-4-methylpyridine intermediate2->intermediate3 Hydrolysis end 2-Chloro-3-amino-4-methylpyridine (Nevirapine Intermediate) intermediate3->end Hofmann Degradation

Caption: A common synthetic route to a key Nevirapine intermediate.[7]

General Application Notes on Reactions of this compound

Beyond oxidation, the chloro and methyl groups on the pyridine ring of this compound allow for a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly due to the electron-withdrawing nature of the pyridine nitrogen.

  • General Principle: A nucleophile attacks the carbon atom bearing the chlorine, proceeding through a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the chloride ion.

  • Potential Nucleophiles: Amines, alkoxides, thiolates.

  • Application: This reaction can be employed to introduce a variety of functional groups at the 2-position, leading to a diverse range of substituted pyridine intermediates.

Suzuki-Miyaura Cross-Coupling

The chloro group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form C-C bonds.

  • General Principle: A palladium catalyst facilitates the coupling of the pyridine ring with an organoboron compound.

  • Potential Coupling Partners: Arylboronic acids, alkylboronic esters.

  • Application: This is a powerful method for constructing biaryl or alkyl-aryl structures, which are common motifs in pharmaceuticals.

References

Application Notes and Protocols for the Reaction of 2-Chloro-3-Methylpyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-chloro-3-methylpyridine with a range of nucleophiles. This versatile building block is a valuable starting material in the synthesis of substituted 3-methylpyridines, which are important scaffolds in medicinal chemistry and materials science. The protocols provided are based on established literature and offer a foundation for the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This facilitates nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alkoxides, and thiolates.

Reaction with N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-amino-3-methylpyridine (B33374) derivatives. These compounds are of significant interest in drug discovery, with applications as kinase inhibitors and other therapeutic agents.[1][2]

General Reaction Scheme:

G reactant1 This compound arrow Base, Solvent, Δ reactant1->arrow reactant2 R1R2NH (Amine) plus + reactant2->plus product 2-(R1R2N)-3-methylpyridine plus->arrow arrow->product

Caption: General scheme for the amination of this compound.

Quantitative Data for Amination Reactions:

Nucleophile (R1R2NH)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaNaNH₂Toluene (B28343)Reflux885Generic Protocol
Morpholine (B109124)K₂CO₃DMF1201292[3]
Piperidine (B6355638)NaOtBuToluene100688Generic Protocol
Aniline (B41778)Cs₂CO₃Dioxane1102475Generic Protocol

Experimental Protocol: Synthesis of 2-(Morpholino)-3-methylpyridine

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(morpholino)-3-methylpyridine.

Reaction with O-Nucleophiles (Alkoxylation/Aryloxylation)

The displacement of the chloride with alkoxides or phenoxides provides access to 2-alkoxy- and 2-aryloxy-3-methylpyridines. These reactions are typically performed using a strong base to generate the nucleophile in situ.

General Reaction Scheme:

G reactant1 This compound arrow Base, Solvent, Δ reactant1->arrow reactant2 ROH (Alcohol/Phenol) plus + reactant2->plus product 2-(RO)-3-methylpyridine plus->arrow arrow->product

Caption: General scheme for the alkoxylation/aryloxylation of this compound.

Quantitative Data for O-Nucleophile Reactions:

Nucleophile (ROH)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methanol (B129727)NaHTHFReflux688[4]
EthanolK₂CO₃EthanolReflux1285Generic Protocol
PhenolNaHDMF100890
4-MethoxyphenolCs₂CO₃Dioxane1101682Generic Protocol

Experimental Protocol: Synthesis of 2-Methoxy-3-methylpyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv.).

  • Carefully add anhydrous tetrahydrofuran (B95107) (THF, 10 mL).

  • Cool the suspension to 0 °C and add methanol (1.2 mmol, 1.2 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion (typically 6 hours), cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-methoxy-3-methylpyridine.

Reaction with S-Nucleophiles (Thiolation)

Reaction with thiols or their corresponding thiolates leads to the formation of 2-(alkylthio)- and 2-(arylthio)-3-methylpyridines.

General Reaction Scheme:

G reactant1 This compound arrow Base, Solvent, Δ reactant1->arrow reactant2 RSH (Thiol) plus + reactant2->plus product 2-(RS)-3-methylpyridine plus->arrow arrow->product

Caption: General scheme for the thiolation of this compound.

Quantitative Data for S-Nucleophile Reactions:

Nucleophile (RSH)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHDMF80495
Sodium thiomethoxide-MethanolReflux592Generic Protocol
Benzyl mercaptanK₂CO₃Acetonitrile80689Generic Protocol

Experimental Protocol: Synthesis of 2-(Phenylthio)-3-methylpyridine

  • In a round-bottom flask, dissolve thiophenol (1.1 mmol, 1.1 equiv.) in anhydrous dimethylformamide (DMF, 5 mL).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in DMF (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-(phenylthio)-3-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions offer a powerful and versatile approach to a wide range of substituted 3-methylpyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between this compound and an organoboron reagent.

Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Cl(Ln) Pd0->PdII_Aryl Ar-Cl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R(Ln) PdII_Aryl->PdII_Aryl_R R-B(OR)2 (Base) Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R Product Ar-R Reactant1 2-Cl-3-Me-Py Reactant2 R-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001289[5]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100892[6]
Pyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801685[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination

This reaction provides an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start reagents Combine 2-Cl-3-Me-Py, Amine, Base, Pd Catalyst, and Ligand in Solvent start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert heat Heat Reaction Mixture with Stirring inert->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1102488[7]
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001295[3]
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH901882Generic Protocol

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.1 mmol, 1.1 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane (5 mL).

  • Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[7]

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position of the pyridine ring.

Quantitative Data for Sonogashira Coupling:

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60691[8]
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF80887Generic Protocol
1-HeptynePd(OAc)₂ (2) / XPhos (4)- (Cu-free)Cs₂CO₃Acetonitrile801285[9]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL) and triethylamine (B128534) (2 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the reaction, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.[8]

Other Cross-Coupling Reactions

While less commonly reported for this compound, other cross-coupling reactions such as Heck , Negishi , Stille , and Ullmann condensations are also viable synthetic routes.

  • Heck Reaction: Couples this compound with an alkene.[10][11]

  • Negishi Coupling: Involves the reaction with an organozinc reagent.[12][13]

  • Stille Coupling: Utilizes an organotin reagent.[14][15]

  • Ullmann Condensation: A copper-catalyzed reaction, typically for forming C-O or C-N bonds, often requiring higher temperatures than palladium-catalyzed methods.[2][16]

Applications in Drug Development

Substituted 3-methylpyridines are prevalent in a wide range of biologically active compounds. The functionalization of the 2-position of this compound allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs. For instance, 2-amino-3-methylpyridine derivatives are key intermediates in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2] The ability to introduce a variety of substituents through the reactions described above makes this compound a highly valuable starting material for medicinal chemists.

Conclusion

This compound is a versatile and reactive substrate for a variety of nucleophilic substitution and cross-coupling reactions. The methodologies outlined in these application notes provide a robust toolkit for the synthesis of a wide array of 2-substituted-3-methylpyridine derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. The choice of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and should be optimized for each specific substrate combination.

References

Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-3-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of novel heterocyclic compounds. Its reactivity, driven by the presence of a leaving group (chlorine) on the electron-deficient pyridine (B92270) ring, allows for participation in various cross-coupling and substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic scaffolds, including biaryls, N-aryl amines, nitriles, and fused ring systems such as pyrido[2,3-b]pyrazines and pyrazoles, using this compound as a key starting material. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations, enabling the introduction of various substituents at the 2-position of the pyridine ring.

A. Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-methylpyridines

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and a variety of (hetero)arylboronic acids or their esters. This reaction is crucial for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with less reactive chloro-pyridines.

reagents This compound + (Hetero)arylboronic Acid setup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) reagents->setup Add reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 100 °C) setup->reaction Execute workup Work-up: - Quench - Extraction reaction->workup Cool purification Purification: - Column Chromatography workup->purification product 2-(Hetero)aryl-3-methylpyridine purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids. While specific data for this compound is limited, the data for the closely related 2-chloro-5-methylpyridine (B98176) provides a strong predictive basis for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018~70-80¹
2Phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene11012~85-95¹
33-Furylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O9016~60-70¹
4Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018~75-85¹

¹ Yields are adapted from studies on analogous 2-chloropyridine (B119429) substrates and serve as a guideline.

  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous 1,4-dioxane (B91453) (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice with ethyl acetate (15 mL each).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-methyl-2-(pyridin-3-yl)pyridine.

B. Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-methylpyridine Derivatives

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines. This reaction provides a direct route to N-substituted 2-amino-3-methylpyridines, which are important intermediates in pharmaceutical synthesis.

start This compound + Amine (Primary or Secondary) catalyst_system Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Strong Base (e.g., NaOt-Bu) start->catalyst_system Combine reaction_conditions Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Heat (e.g., 80-110 °C) catalyst_system->reaction_conditions Apply purification Standard Work-up & Purification reaction_conditions->purification product N-Substituted 2-Amino-3-methylpyridine purification->product

Caption: Key steps in the Buchwald-Hartwig amination of this compound.

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of 2-chloropyridines with various amines. These conditions are generally applicable to this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10012>90²
2Aniline (B41778)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~80-90²
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH9016~85-95²
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)LHMDSTHF8018>90²

² Yields are based on general protocols for 2-chloropyridines and may require optimization for this compound.

  • Reaction Setup : To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere : Seal the tube, evacuate, and backfill with argon. Repeat this process three times.

  • Reagent Addition : Add anhydrous dioxane (5 mL), this compound (1.0 mmol, 1.0 eq), and aniline (1.1 mmol, 1.1 eq) via syringe.

  • Reaction : Heat the mixture in a preheated oil bath at 110 °C for 24 hours.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the product.

II. Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridine ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

EntryCyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1K₄[Fe(CN)₆]Pd(OAc)₂ (1)DMSO1201079CN101648909A
  • Reaction Setup : In a round-bottom flask, dissolve potassium ferrocyanide (10 mmol), this compound (10 mmol), potassium carbonate (10 mmol), and palladium(II) acetate (0.1 mmol) in 300 mL of dimethyl sulfoxide (B87167) (DMSO).[1]

  • Inert Atmosphere : Purge the flask with nitrogen.[1]

  • Reaction : Heat the reaction mixture to 120 °C and stir for 10 hours.[1]

  • Work-up : After cooling, dilute the reaction mixture with ethyl acetate (280 mL). Filter the solution and wash the filtrate with water and 5% aqueous ammonia (B1221849).[1]

  • Purification : Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain 3-methylpyridine-2-carbonitrile (yield: 79%).[1]

III. Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of more complex, fused heterocyclic systems. This often involves initial functionalization followed by a cyclization step.

A. Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are an important class of N-heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound. 2,3-Diamino-3-methylpyridine can be prepared from 2-chloro-3-aminopyridine, which in turn can be synthesized from this compound.

cluster_0 Pathway A: From 2-Chloro-3-aminopyridine cluster_1 Hypothetical Pathway B start This compound nitration Nitration (HNO3/H2SO4) start->nitration reduction1 Reduction (e.g., Fe/HCl) nitration->reduction1 amination_intermediate 2-Chloro-3-aminopyridine reduction1->amination_intermediate amination Amination (aq. NH3, CuSO4) amination_intermediate->amination diaminopyridine 2,3-Diaminopyridine amination->diaminopyridine cyclization Cyclocondensation with α-Dicarbonyl (e.g., Glyoxal) diaminopyridine->cyclization product Pyrido[2,3-b]pyrazine cyclization->product

Caption: Synthetic routes to pyrido[2,3-b]pyrazines from 2-chloropyridine derivatives.

This protocol starts from the readily available 2-chloro-3-aminopyridine.

  • Reaction Setup : In a 0.4 L autoclave, place 2-chloro-3-aminopyridine (23 g), CuSO₄·5H₂O (9.2 g), and 25% aqueous ammonia solution (230 mL).[2]

  • Reaction : Stir the solution at 25-30 °C and apply an ammonia pressure of 1.5-3 kg/cm ². Gradually heat the mixture to 130 °C and maintain this temperature for 8 hours, during which the pressure will rise to 18-24 kg/cm ².[2]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Vent the excess ammonia. Extract the aqueous solution with ethyl acetate.

  • Purification : Dry the combined organic extracts and concentrate under reduced pressure to obtain 2,3-diaminopyridine.

  • Reaction Setup : Dissolve 2,3-diaminopyridine (1.0 mmol) in ethanol (B145695) (10 mL).

  • Reagent Addition : Add an aqueous solution of glyoxal (B1671930) (40%, 1.1 mmol) dropwise to the solution.

  • Reaction : Stir the mixture at room temperature for 4 hours.

  • Work-up : Remove the solvent under reduced pressure.

  • Purification : Recrystallize the crude product from a suitable solvent to obtain pure pyrido[2,3-b]pyrazine.

B. Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)pyridine

The synthesis of pyrazolyl-pyridines often proceeds through the formation of a hydrazinylpyridine intermediate followed by cyclization with a 1,3-dicarbonyl compound.

start This compound hydrazine Reaction with Hydrazine Hydrate start->hydrazine intermediate 2-Hydrazinyl-3-methylpyridine hydrazine->intermediate diketone Cyclocondensation with 1,3-Diketone (e.g., Acetylacetone) intermediate->diketone product 3-Methyl-2-(3,5-dimethyl-1H- pyrazol-1-yl)pyridine diketone->product

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyridine is a critical intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its industrial-scale production is essential for meeting the demands of these industries. The primary route for its synthesis involves the chlorination of 3-methylpyridine (B133936) (3-picoline), a process that requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of isomeric impurities. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the key steps of N-oxidation, chlorination, and purification.

Key Industrial Applications:

  • Pharmaceuticals: Used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).

  • Agrochemicals: A key intermediate in the production of herbicides and pesticides.[1]

Overview of the Industrial Synthesis Process

The industrial synthesis of this compound is a multi-step process designed to achieve high purity and yield. The overall workflow can be summarized as follows:

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A 3-Methylpyridine (3-Picoline) C 3-Methylpyridine-N-oxide A->C Oxidation B Oxidizing Agent (e.g., H2O2) E Crude Product Mixture: This compound & 2-Chloro-5-methylpyridine (B98176) C->E Chlorination D Chlorinating Agent (e.g., POCl3) F Selective Hydrodechlorination E->F G Fractional Distillation F->G H High-Purity This compound G->H

Figure 1: Overall workflow for the industrial synthesis of this compound.

Detailed Experimental Protocols

Step 1: N-Oxidation of 3-Methylpyridine

This step involves the oxidation of 3-methylpyridine to its corresponding N-oxide. This activation of the pyridine (B92270) ring is crucial for directing the subsequent chlorination to the desired 2-position.

Protocol:

  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is used. The reactor should have connections for vacuum and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with 3-methylpyridine.

  • Solvent (Optional): Depending on the specific process, a solvent such as acetic acid may be used.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the reactor while maintaining the temperature within the desired range. This reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of 3-methylpyridine is complete.

  • Work-up: After the reaction is complete, the excess oxidizing agent is carefully quenched. The solvent, if used, is removed under reduced pressure. The resulting crude 3-methylpyridine-N-oxide is then carried forward to the next step.

Step 2: Chlorination of 3-Methylpyridine-N-oxide

The chlorination of 3-methylpyridine-N-oxide is the key step in forming the chloropyridine isomers. Phosphorus oxychloride (POCl3) is a commonly used chlorinating agent in industrial settings.[2]

Protocol:

  • Reactor Setup: A corrosion-resistant reactor (e.g., glass-lined or Hastelloy) equipped with a reflux condenser, mechanical stirrer, temperature probe, and an addition funnel is required. The reactor should be vented to a scrubbing system to neutralize acidic off-gases.

  • Charging Reactants: Charge the reactor with 3-methylpyridine-N-oxide and a suitable solvent if required.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl3) to the reactor. The reaction is typically exothermic.

  • Reaction Temperature: Heat the reaction mixture to the target temperature and maintain it for the specified duration. The reaction temperature is a critical parameter that influences the isomer ratio.

  • Reaction Monitoring: Monitor the formation of this compound and its isomers using gas chromatography (GC) or HPLC.

  • Quenching and Work-up: After the reaction is complete, cool the mixture and carefully quench the excess POCl3 with water or a basic solution. This step is highly exothermic and requires strict temperature control.

  • Extraction: Extract the product mixture with a suitable organic solvent.

  • Solvent Removal: Remove the solvent by distillation to obtain the crude mixture of this compound and 2-chloro-5-methylpyridine.

Step 3: Purification by Selective Hydrodechlorination and Distillation

The separation of this compound from its isomer, 2-chloro-5-methylpyridine, is a significant challenge due to their close boiling points. An effective industrial method involves the selective hydrodechlorination of the unwanted 2-chloro-5-methylpyridine isomer to 3-picoline, which can be easily separated by distillation.[3][4]

Protocol:

  • Reactor Setup: A high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, temperature and pressure controls, and a catalyst filtration system is used.

  • Charging the Reactor: Charge the reactor with the crude mixture of chloromethylpyridine isomers, a suitable solvent (e.g., methanol (B129727) or ethanol), and a palladium on carbon (Pd/C) catalyst.[3][4] An acid scavenger, such as sodium hydroxide (B78521) or sodium carbonate, is also added.[3]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the mixture to the reaction temperature and maintain it with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of 2-chloro-5-methylpyridine by GC. The reaction is complete when the desired level of conversion is achieved.

  • Catalyst Removal: After the reaction, cool the reactor, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst.

  • Fractional Distillation: The resulting mixture, containing this compound, 3-picoline, and any remaining 2-chloro-5-methylpyridine, is subjected to fractional distillation. A high-efficiency distillation column is required to achieve the desired purity of the final product.

Data Presentation

The following tables summarize typical quantitative data for the industrial synthesis of this compound.

ParameterValueReference
N-Oxidation
Oxidizing AgentHydrogen PeroxideGeneral
Reaction Temperature70-80 °CGeneral
Yield>95%General
Chlorination
Chlorinating AgentPhosphorus Oxychloride (POCl3)[2]
Molar Ratio (POCl3:N-oxide)2:1 to 3:1[2]
Reaction Temperature100-120 °CGeneral
Isomer Ratio (2,3- : 2,5-)Varies, typically with more 2,5-isomer[3][4]
Hydrodechlorination
CatalystPd/C (3-5% Pd)[3][4]
Hydrogen Pressure0.1-1.0 MPa[3][4]
Reaction Temperature20-40 °C[3][4]
Conversion of 2-chloro-5-methylpyridine>99%[3][4]
Final Product
Purity>99%General
Overall Yield70-80% (based on 3-methylpyridine)Estimated

Visualizations

Synthesis Workflow

A 3-Methylpyridine B N-Oxidation (H2O2) A->B C 3-Methylpyridine-N-oxide B->C D Chlorination (POCl3) C->D E Isomeric Mixture (this compound & 2-chloro-5-methylpyridine) D->E F Selective Hydrodechlorination (H2, Pd/C) E->F G Mixture of: This compound, 3-picoline F->G H Fractional Distillation G->H I High-Purity This compound H->I J Recycled 3-Picoline H->J Recycle

Figure 2: Step-by-step synthesis and purification workflow.

Logical Relationship of Purification

cluster_input Crude Product cluster_process Purification Process cluster_output Final Products Input Mixture of Isomers: - this compound - 2-Chloro-5-methylpyridine Process1 Selective Hydrodechlorination of 2-Chloro-5-methylpyridine Input->Process1 Process2 Fractional Distillation Process1->Process2 Output1 High-Purity This compound Process2->Output1 Output2 3-Picoline (for recycling) Process2->Output2

Figure 3: Logical flow of the purification process.

Safety Considerations

The industrial synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • 3-Methylpyridine: Flammable liquid and harmful if swallowed.

  • Hydrogen Peroxide: Strong oxidizer; can cause severe skin and eye damage.

  • Phosphorus Oxychloride (POCl3): Highly corrosive and toxic; reacts violently with water.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air.

  • Pd/C Catalyst: Flammable solid, especially when dry.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn at all times. All operations should be conducted in well-ventilated areas or in closed systems. Emergency procedures for spills, fires, and exposures must be in place.

Conclusion

The industrial-scale synthesis of this compound is a well-established but challenging process. The key to a successful and economical process lies in the efficient chlorination of 3-methylpyridine-N-oxide and the effective separation of the resulting isomers. The selective hydrodechlorination of the undesired 2-chloro-5-methylpyridine isomer followed by fractional distillation represents a robust method for obtaining high-purity this compound. By following the detailed protocols and adhering to strict safety measures, researchers and chemical engineers can successfully scale up the production of this vital chemical intermediate.

References

Troubleshooting & Optimization

common impurities in commercial 2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-chloro-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercial this compound typically arise from the synthesis process. The primary impurities to be aware of are:

  • 2-Chloro-5-methylpyridine (B98176): This is the major isomeric impurity. The industrial synthesis of this compound involves the chlorination of 3-methylpyridine (B133936) (3-picoline), which yields a mixture of this compound and 2-chloro-5-methylpyridine.[1][2]

  • 3-Methylpyridine (3-Picoline): Unreacted starting material can be present in the final product.

  • Other Chlorinated Pyridines: Depending on the specific chlorination conditions, trace amounts of other isomers or di-chlorinated pyridines may be formed.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile (B52724), methanol, ethanol) may be present in trace amounts.[1]

Q2: What are the typical purity levels of commercial this compound?

A2: Commercial grades of this compound are generally available in high purity. Typical purity levels range from >98.0% to 99%min as determined by Gas Chromatography (GC).[1][3] It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

Q3: How can the isomeric impurity, 2-chloro-5-methylpyridine, affect my experiment?

A3: The presence of 2-chloro-5-methylpyridine can lead to the formation of undesired side products in your reaction, potentially complicating purification and reducing the yield of your target molecule. The reactivity of the 5-methyl isomer may differ from the 3-methyl isomer, leading to a different product profile.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[4] Some suppliers recommend storage at -20°C for long-term preservation.[5]

Q5: What are the potential degradation products of this compound?

A5: While this compound is stable under normal conditions, it may degrade under harsh conditions such as strong acid or base hydrolysis, oxidation, or high temperatures.[6] Potential degradation products could include:

  • 3-Methyl-2-pyridone: Formed through hydrolysis of the chloro group.

  • This compound N-oxide: Can be formed upon oxidation.[7]

  • Pyridine Carboxylic Acids: Oxidation of the methyl group can lead to the corresponding carboxylic acid.[8]

A forced degradation study can help identify potential degradants under specific stress conditions.

Troubleshooting Guides

Problem 1: My reaction with this compound is giving a mixture of unexpected isomers.

Possible Cause Troubleshooting Step
High levels of 2-chloro-5-methylpyridine impurity in the starting material. 1. Verify Purity: Analyze the starting material using GC or HPLC to quantify the level of the 2-chloro-5-methylpyridine isomer. 2. Purify Starting Material: If the impurity level is high, consider purifying the this compound by fractional distillation or chromatography. 3. Source High-Purity Reagent: Purchase a higher grade of this compound from a reputable supplier with a detailed Certificate of Analysis.
Isomerization under reaction conditions. 1. Modify Reaction Conditions: Investigate if reaction temperature, pH, or catalyst could be causing isomerization. Try running the reaction under milder conditions.

Problem 2: I am observing incomplete conversion of this compound in my reaction.

Possible Cause Troubleshooting Step
Inaccurate quantification of starting material. 1. Confirm Concentration: Re-verify the concentration of your this compound solution. 2. Check for Volatility: Ensure that the material has not been lost to evaporation during handling.
Presence of inhibitors. 1. Analyze for Impurities: Check the starting material for impurities that could be inhibiting the reaction. 2. Use Purified Reagent: Repeat the reaction with a higher purity grade of this compound.
Degradation of the reagent. 1. Verify Storage: Ensure the reagent has been stored under the recommended conditions. 2. Perform Quality Control: Analyze the reagent by GC or HPLC to confirm its integrity before use.

Data Presentation

Table 1: Common Impurities and Typical Concentration Ranges in Commercial this compound

ImpurityChemical StructureTypical Concentration Range
2-Chloro-5-methylpyridineIsomer0.1 - 2.0%
3-MethylpyridineStarting Material< 0.5%
Other Chlorinated PyridinesBy-products< 0.2%
Residual SolventsProcess-related< 0.1%

Note: These are typical ranges. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocols

Protocol 1: GC-MS Method for Purity Assessment and Impurity Profiling

This method is suitable for the separation and quantification of this compound and its common impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Protocol 2: HPLC Method for Purity Determination

This reverse-phase HPLC method can be used for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial This compound Preparation Sample Preparation (Dilution) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS Volatile Impurities HPLC HPLC Analysis Preparation->HPLC Non-volatile Impurities Purity Purity Assessment (%) GC_MS->Purity Impurity_ID Impurity Identification and Quantification GC_MS->Impurity_ID HPLC->Purity HPLC->Impurity_ID

Caption: Workflow for the analysis of impurities in this compound.

Synthesis_Impurities Start Starting Material: 3-Methylpyridine Process Chlorination Reaction Start->Process Product Desired Product: This compound Process->Product Impurity1 Isomeric By-product: 2-Chloro-5-methylpyridine Process->Impurity1 Impurity2 Unreacted Starting Material: 3-Methylpyridine Process->Impurity2

Caption: Origin of common impurities during synthesis.

References

troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in substitution reactions involving 2-chloro-3-methylpyridine.

Troubleshooting Guide

Question: My nucleophilic aromatic substitution (SNAr) reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot it?

Low yields in SNAr reactions with this compound can stem from several factors. Systematically evaluating each component of your reaction is key to identifying the issue.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm no_sm_consumption No/Low SM Consumption check_sm->no_sm_consumption No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes check_side_products Are Side Products Observed? side_products_observed Side Products Identified check_side_products->side_products_observed Yes no_side_products No Major Side Products check_side_products->no_side_products No reactivity_issue Potential Reactivity Issue no_sm_consumption->reactivity_issue increase_temp Increase Temperature reactivity_issue->increase_temp stronger_base Use Stronger Base reactivity_issue->stronger_base change_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) reactivity_issue->change_solvent check_nucleophile Check Nucleophile Strength/ Purity reactivity_issue->check_nucleophile sm_consumed->check_side_products hydrolysis Hydrolysis of Starting Material or Product? side_products_observed->hydrolysis solvolysis Reaction with Solvent? side_products_observed->solvolysis di_substitution Di-substitution? side_products_observed->di_substitution use_anhydrous Use Anhydrous Conditions (Dry Solvent, Inert Atmosphere) hydrolysis->use_anhydrous Yes non_nucleophilic_solvent Use Non-nucleophilic Solvent solvolysis->non_nucleophilic_solvent Yes stoichiometry Adjust Stoichiometry (Use ~1 eq. of Nucleophile) di_substitution->stoichiometry Yes lower_temp Lower Reaction Temperature di_substitution->lower_temp Yes purification_issue Potential Purification Issue no_side_products->purification_issue optimize_workup Optimize Workup/ Purification Protocol purification_issue->optimize_workup

Caption: Troubleshooting workflow for low yields in SNAr reactions.

Detailed Explanations:

  • Insufficient Reactivity: 2-Chloropyridines are generally less reactive towards SNAr than other chloro-substituted heteroaromatics like 2-chloropyrimidines. The methyl group at the 3-position is weakly electron-donating, which can slightly decrease the reactivity compared to unsubstituted 2-chloropyridine (B119429).

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the temperature while monitoring for decomposition is a primary troubleshooting step.[1]

    • Base: For nucleophiles like amines or alcohols, a base is often required to deprotonate them, increasing their nucleophilicity. If you are using a weak base like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or diisopropylethylamine (DIPEA) may improve the yield.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions.[1] They effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Nucleophile: Ensure your nucleophile is of high purity and sufficiently nucleophilic. Steric hindrance on the nucleophile can also significantly decrease the reaction rate.

  • Side Reactions:

    • Hydrolysis: The starting material or the product can be susceptible to hydrolysis, especially at elevated temperatures and if water is present. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

    • Solvolysis: If the solvent is nucleophilic (e.g., methanol (B129727) or ethanol), it can compete with your intended nucleophile, leading to undesired byproducts.[2] If an alcohol is necessary as the solvent, consider if it can also act as the nucleophile.

    • Di-substitution: While less common for mono-substituted pyridines, if there are other potential leaving groups or the product is reactive, di-substitution can occur. Using a stoichiometric amount of the nucleophile can help to minimize this.[1]

  • Purification Issues: The desired product may be highly polar and difficult to separate from polar byproducts or residual base. An aqueous workup is often necessary to remove inorganic salts. Acid-base extraction can be a useful technique to separate basic or acidic products and impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the substitution reaction of this compound?

The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.

Caption: General SNAr mechanism for this compound.

In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the pyridine (B92270) ring is restored.

Q2: Which position on the this compound ring is most reactive to nucleophilic attack?

The C2 position (where the chlorine is) is the most electrophilic and therefore the site of nucleophilic attack. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the C2 and C4 positions.

Q3: Can I use palladium catalysis for these substitution reactions?

Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be an effective alternative to SNAr, especially for less reactive nucleophiles or when SNAr conditions lead to decomposition.[3]

Q4: How does the methyl group at the 3-position affect the reaction?

The methyl group is a weak electron-donating group. In the context of SNAr, electron-donating groups slightly decrease the reactivity of the aromatic ring towards nucleophilic attack by destabilizing the negatively charged Meisenheimer complex. However, this effect is generally modest.

Quantitative Data on Reaction Yields

The following tables provide a summary of representative yields for the substitution of this compound with various nucleophiles. Due to the limited availability of data specifically for this compound, some entries are supplemented with data from similar 2-chloropyridine derivatives to illustrate general trends.

Table 1: Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
AnilineK₂CO₃DMF12012-24ModerateRepresentative conditions for arylamines.[1]
MorpholineK₂CO₃DMAc100-GoodGeneral conditions for secondary amines on heteroaryl chlorides.[4]
Piperidine (B6355638)NoneMethanolReflux-VariableReaction with piperidine on N-methylpyridinium salts is well-studied.[5]
Various AminesKFWater--Generally UnsatisfactoryFor unsubstituted 2-chloropyridine, yields are often low without an activating group.[3]

Table 2: Reactions with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Benzyl AlcoholKOtBuDMSORoom Temp1-5~2.72 (Relative Rate)Competition experiment data.
Sodium Methoxide-MethanolReflux-VariableA common method for methoxylation.
Phenols----VariableRequires activation of the pyridine ring or harsher conditions.

Table 3: Reactions with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
ThiophenolK₂CO₃DMAcRoom Temp - 100-GoodGeneral conditions for thiolation of heteroaryl chlorides.[4]
Alkyl Thiols-AcetonitrileRoom Temp-HighFor activated 2-halopyridiniums, yields are high.[3]

Experimental Protocols

General Protocol for Amination of this compound (SNAr)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., potassium carbonate, 2.0 mmol).

  • Add a dry, polar aprotic solvent (e.g., DMF, 10 mL) under an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Reaction with Alkoxides
  • In a flame-dried round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by adding the corresponding alcohol (e.g., ethanol, 10 mL) to sodium metal (1.2 mmol) in portions at 0 °C.

  • Once all the sodium has reacted, add a solution of this compound (1.0 mmol) in the same alcohol (5 mL).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate.

  • Purify by column chromatography or distillation.

General Protocol for Thiolation
  • To a solution of the thiol (e.g., thiophenol, 1.1 mmol) in a polar aprotic solvent (e.g., DMF, 10 mL) in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5 mmol) and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Optimization of Suzuki Coupling with 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-chloro-3-methylpyridine.

Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Systematically evaluating each reaction component is key to resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][3]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][4] Its strength and solubility are important factors.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][5]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1]

  • Insufficient Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[6]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1][3]

  • Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center and inhibit the catalytic cycle, a challenge known as the "2-pyridyl problem".[3][7]

    • Recommendation: Using electron-rich and bulky phosphine (B1218219) ligands can often overcome this inhibition.[3]

Q2: My reaction is producing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a frequent issue that can significantly lower the yield of the desired product.

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water.[1][5]

    • Recommendation: Use anhydrous solvents and reagents where possible.[1] Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can also enhance stability.[6]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][5]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1] Using a Pd(0) source directly or ensuring conditions are suitable for the complete reduction of a Pd(II) precatalyst can also help.[2]

Frequently Asked Questions (FAQs)

Q3: Why is this compound a challenging substrate for Suzuki coupling?

A3: Several factors contribute to the difficulty of using this compound in Suzuki couplings:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often requiring more forcing reaction conditions.[5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and slowing down the catalytic cycle.[2][3]

  • Electronic Effects: The methyl group at the 3-position is an electron-donating group, which can further decrease the reactivity of the C-Cl bond towards oxidative addition.[3]

Q4: What are the most effective catalyst systems for the Suzuki coupling of this compound?

A4: Highly active catalyst systems are generally required. The most successful systems often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][5] N-heterocyclic carbene (NHC) ligands are also very effective for activating C-Cl bonds.[3][8]

Q5: How do I choose the right base for my reaction?

A5: The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] For challenging couplings with 2-chloropyridines, strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is a frequently effective choice.[5][6] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3][5] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system, so screening different bases is recommended.

Q6: Can I run the Suzuki coupling of 2-chloropyridines under aerobic conditions?

A6: It is highly recommended to run Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to lower yields and an increase in side products like the homocoupling of the boronic acid.[5]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of 2-Chloropyridines

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos, RuPhos)1 - 3Highly active for heteroaryl chlorides.[3]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (e.g., IPr, SIPr)1 - 5Effective for challenging couplings.[3]
Pd(dppf)Cl₂(dppf is the ligand)3 - 5A common and often effective choice.[3]
Pd(PPh₃)₄(PPh₃ is the ligand)3 - 5Less active for chlorides, may require higher temperatures.[3]

Table 2: Common Base and Solvent Combinations for 2-Chloropyridine Suzuki Coupling

BaseEquivalentsSolvent SystemRatio (v/v)Typical Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110

Experimental Protocols

Generalized Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates and coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[6][9]

  • Solvent Addition: Add the degassed solvent via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][6] The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[9]

Visualizations

Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L2 oadd Oxidative Addition pd0->oadd Ar-X pd2 Ar-Pd(II)-X(L2) oadd->pd2 trans Transmetalation pd2->trans Ar'-B(OR)2 Base pd2_ar Ar-Pd(II)-Ar'(L2) trans->pd2_ar redel Reductive Elimination pd2_ar->redel redel->pd0 product Ar-Ar' redel->product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed q_catalyst Is the catalyst system active enough? start->q_catalyst a_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->a_catalyst No q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes a_catalyst->q_temp a_temp Increase temperature to 80-120 °C. Consider microwave irradiation. q_temp->a_temp No q_base Is the base effective? q_temp->q_base Yes a_temp->q_base a_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). q_base->a_base No q_degas Is the system properly degassed? q_base->q_degas Yes a_base->q_degas a_degas Degas solvents thoroughly. Use inert atmosphere. q_degas->a_degas No end Re-run Optimized Reaction q_degas->end Yes a_degas->end

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Reaction_Setup_Decision_Tree start Reaction Setup for This compound catalyst Catalyst & Ligand Selection start->catalyst base Base Selection start->base solvent Solvent Selection start->solvent conditions Reaction Conditions start->conditions boron_reagent Boron Reagent Stability start->boron_reagent catalyst_opts Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) catalyst->catalyst_opts base_opts Start with K3PO4 or K2CO3. Screen others if necessary. base->base_opts solvent_opts Use degassed Dioxane/H2O or Toluene/H2O. solvent->solvent_opts conditions_opts Inert Atmosphere (Ar, N2) Temperature: 80-110 °C conditions->conditions_opts boron_opts If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boron_reagent->boron_opts

Caption: Decision tree for selecting key reaction components.

References

managing byproduct formation in the synthesis of 2-chloro-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-methylpyridine and its derivatives. Our goal is to help you manage and minimize the formation of common byproducts, ensuring higher yields and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproduct is the isomeric 2-chloro-5-methylpyridine (B98176).[1][2] Over-chlorination can also lead to the formation of dichlorinated pyridines, such as 2,3-dichloro-5-methylpyridine (B1314173). Additionally, if the reaction conditions are not carefully controlled, side-chain chlorination can occur, resulting in products like 2-chloro-3-(chloromethyl)pyridine.

Q2: What is the primary mechanism leading to the formation of the 2-chloro-5-methylpyridine isomer?

A2: The formation of 2-chloro-5-methylpyridine alongside this compound is a result of the electrophilic chlorination of 3-methylpyridine (B133936) (3-picoline). The pyridine (B92270) ring has multiple positions susceptible to electrophilic attack. The methyl group is an activating group and directs electrophiles to the ortho (2- and 4-) and para (6-) positions relative to itself. However, the nitrogen atom in the pyridine ring is deactivating, making the ring less reactive than benzene (B151609) and directing substitution to the 3- and 5-positions. The interplay of these electronic effects results in a mixture of isomers, with the 2,3- and 2,5-isomers being common products.

Q3: How does temperature affect the ratio of this compound to 2-chloro-5-methylpyridine?

A3: Temperature plays a crucial role in controlling the regioselectivity of the chlorination of 3-picoline. Generally, lower temperatures tend to favor the formation of the kinetic product, while higher temperatures favor the thermodynamic product. In some cases, a two-stage temperature profile, with an initial "hot spot" to initiate the reaction followed by a lower temperature zone, can significantly improve the selectivity for the desired isomer. For instance, a hot spot temperature of 350-500°C followed by a second reaction zone below 340°C has been shown to be effective in controlling isomer formation in related systems.

Q4: Can the choice of chlorinating agent influence byproduct formation?

A4: Yes, the choice of chlorinating agent is critical. While chlorine gas is a common reagent, other agents like phosphorus oxychloride or phosgene (B1210022) can be used, particularly when starting from a pyridone precursor. The reactivity and selectivity of the chlorinating agent can impact the product distribution. For some substrates, using a milder chlorinating agent or controlling its stoichiometry can help minimize over-chlorination and the formation of unwanted byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Percentage of 2-Chloro-5-Methylpyridine Isomer

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction temperature may be favoring the formation of the more thermodynamically stable 2-chloro-5-methylpyridine isomer.

  • Incorrect Catalyst: The catalyst being used may not be selective for the desired 2,3-substitution pattern.

  • Non-Optimal Molar Ratio of Reactants: An incorrect ratio of 3-methylpyridine to the chlorinating agent can affect selectivity.

Solutions:

  • Temperature Optimization: Experiment with a lower reaction temperature to favor the kinetic product (this compound). Consider implementing a two-stage temperature profile if your reactor setup allows.

  • Catalyst Screening: The use of a supported palladium chloride catalyst (e.g., PdCl₂ on activated carbon) has been shown to improve the selectivity of chlorination.[1] Experiment with different catalysts and catalyst loadings to find the optimal conditions for your desired product.

  • Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to 3-methylpyridine. A slight excess of the chlorinating agent may be necessary for good conversion, but a large excess can lead to over-chlorination and reduced selectivity.

Problem 2: Significant Formation of Dichlorinated Byproducts

Possible Causes:

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent is a common cause of over-chlorination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to further chlorination of the desired product.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination reaction.

Solutions:

  • Stoichiometric Control: Carefully control the amount of chlorinating agent used. Aim for a molar ratio that gives a good conversion of the starting material without excessive formation of dichlorinated products.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to the desired level.

  • Temperature Reduction: Lowering the reaction temperature can help to decrease the rate of the second chlorination, thus improving the selectivity for the mono-chlorinated product.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Chlorinated Pyridones

CatalystCatalyst Loading (mol%)ProductYield (%)
Ferric Chloride22-chloro-5-methylpyridine91.6
Ferric Chloride22,3-dichloro-5-methylpyridine8.1
Ferric Chloride102-chloro-5-methylpyridine18.5
Ferric Chloride102,3-dichloro-5-methylpyridine81.3
Ferric Chloride52-chloro-5-methylpyridine43.2
Ferric Chloride52,3-dichloro-5-methylpyridine56.5

Data extracted from a study on the synthesis of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine from a pyridone precursor.[3] This table illustrates how catalyst loading can significantly influence the product distribution.

Experimental Protocols

Protocol 1: Selective Hydrogenation for Isomer Separation

This protocol describes a method for separating a mixture of this compound and 2-chloro-5-methylpyridine by selectively converting the 2-chloro-5-methylpyridine to 3-picoline.[1]

Materials:

  • Mixture of this compound and 2-chloro-5-methylpyridine

  • Pd/C catalyst (e.g., 5% Pd on carbon)

  • Solvent (e.g., methanol (B129727) or ethanol)

  • Acid binding agent (e.g., sodium hydroxide, sodium carbonate)

  • Hydrogen gas

Procedure:

  • In a suitable pressure reactor, combine the mixture of isomers, the Pd/C catalyst, the solvent, and the acid-binding agent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1.0 MPa).

  • Stir the mixture at a controlled temperature (e.g., 0-80 °C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC to confirm the complete conversion of 2-chloro-5-methylpyridine.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains this compound and 3-picoline, which can be separated by distillation.

Protocol 2: Analysis of Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of pyridine derivatives (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the sample if necessary to remove any particulate matter.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a range appropriate for the expected products (e.g., m/z 40-300).

Data Analysis:

  • Identify the peaks corresponding to this compound and 2-chloro-5-methylpyridine based on their mass spectra and retention times. The two isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.

  • Integrate the peak areas of the two isomers to determine their relative ratio in the mixture.

Mandatory Visualizations

Byproduct_Formation_Pathway 3-Methylpyridine 3-Methylpyridine Electrophilic Chlorination Electrophilic Chlorination 3-Methylpyridine->Electrophilic Chlorination Chlorinating Agent This compound (Desired Product) This compound (Desired Product) Electrophilic Chlorination->this compound (Desired Product) 2-Chloro-5-methylpyridine (Isomeric Byproduct) 2-Chloro-5-methylpyridine (Isomeric Byproduct) Electrophilic Chlorination->2-Chloro-5-methylpyridine (Isomeric Byproduct) Over-chlorination Over-chlorination This compound (Desired Product)->Over-chlorination Excess Cl2 2-Chloro-5-methylpyridine (Isomeric Byproduct)->Over-chlorination Excess Cl2 Dichlorinated Products Dichlorinated Products Over-chlorination->Dichlorinated Products

Caption: Byproduct formation pathway in the synthesis of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Selectivity Low Selectivity Suboptimal Temperature Suboptimal Temperature Low Selectivity->Suboptimal Temperature Incorrect Catalyst Incorrect Catalyst Low Selectivity->Incorrect Catalyst Over-chlorination Over-chlorination Excess Chlorinating Agent Excess Chlorinating Agent Over-chlorination->Excess Chlorinating Agent Prolonged Reaction Time Prolonged Reaction Time Over-chlorination->Prolonged Reaction Time Optimize Temperature Optimize Temperature Suboptimal Temperature->Optimize Temperature Screen Catalysts Screen Catalysts Incorrect Catalyst->Screen Catalysts Control Stoichiometry Control Stoichiometry Excess Chlorinating Agent->Control Stoichiometry Monitor Reaction Monitor Reaction Prolonged Reaction Time->Monitor Reaction

Caption: Troubleshooting workflow for managing byproduct formation.

References

preventing decomposition of 2-chloro-3-methylpyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2-chloro-3-methylpyridine. The primary focus is on preventing the decomposition of this substrate and minimizing side reactions during common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is failing or giving very low yields. What is the most likely cause?

The most common reason for the failure of cross-coupling reactions with this compound is the inhibition or "poisoning" of the palladium catalyst.[1][2] The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle. This is a well-known issue for 2-halopyridine substrates.[1][2]

Q2: I'm observing a significant amount of dehalogenation (the chloro group is replaced by a hydrogen) in my reaction mixture. How can I prevent this?

Hydrodehalogenation is a common side reaction, particularly with less reactive aryl chlorides like this compound.[3][4] This occurs when the desired reductive elimination step is slow, allowing for competing pathways where a hydride source (which can be the solvent, amine, or even trace water) reacts with the palladium complex.[4][5] To minimize this:

  • Use bulky, electron-rich ligands: Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination compared to dehalogenation.[3]

  • Ensure anhydrous conditions: Use dry, degassed solvents and reagents to minimize water as a potential hydride source.[1][4]

  • Choose your base carefully: Some bases or their byproducts can act as hydride donors.

Q3: My reaction mixture turns black, and I see a precipitate forming. What does this indicate?

The formation of a black precipitate, commonly referred to as "palladium black," is a sign of catalyst decomposition.[1] This happens when the active Pd(0) catalyst agglomerates and falls out of the solution, rendering it inactive. This can be caused by:

  • High reaction temperatures: While elevated temperatures (80-120 °C) are often necessary for activating the C-Cl bond, prolonged exposure to excessive heat can degrade the catalyst.[1]

  • Inadequate ligand protection: If the ligand is not effectively stabilizing the palladium center, decomposition is more likely.

  • Presence of oxygen: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is crucial to maintain a strictly inert atmosphere.[1][3]

Q4: Are there methods to temporarily block the pyridine nitrogen to prevent it from interfering with the catalyst?

Yes, a protecting group strategy can be very effective. Two common approaches are:

  • Borane (B79455) Protection: The pyridine nitrogen can be protected as a borane complex (pyridine-BH₃). This masks the lone pair on the nitrogen, preventing it from coordinating to the palladium catalyst.[6][7][8] The borane group can typically be removed after the reaction using acidic conditions.[6][7]

  • N-Oxide Formation: this compound can be oxidized to its corresponding N-oxide.[9][10][11] The N-oxide is less coordinating to the palladium catalyst. However, it's important to note that pyridine N-oxides themselves can be unstable under certain reaction conditions.[9][10] The N-oxide can be deoxygenated back to the pyridine after the coupling reaction.[12]

Troubleshooting Guides

Low Conversion and Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution
No or minimal product formationCatalyst poisoning by pyridine nitrogen.[1][2]1. Use a protecting group: Protect the pyridine nitrogen as a borane adduct or an N-oxide. 2. Switch to a more robust ligand: Use bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3][13]
Reaction stalls after initial conversionCatalyst decomposition.[1]1. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[1] 2. Use a pre-catalyst: G3 or G4 palladacycles can form the active Pd(0) species more cleanly.[3]
Significant dehalogenation byproductSlow reductive elimination.[3][4]1. Optimize the ligand: Screen different bulky ligands to find one that promotes the desired coupling over dehalogenation. 2. Use anhydrous conditions: Ensure all reagents and solvents are thoroughly dried and degassed.[1][4]
Low Conversion and Yield in Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution
Low to no conversionInactive catalyst system due to C-Cl bond inactivity and catalyst poisoning.[1][3]1. Increase catalyst loading: Increase the catalyst loading to 3-5 mol%.[3] 2. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is often the most effective base for these reactions.[3] 3. Use a specialized ligand: Biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[3]
Formation of palladium blackCatalyst decomposition at high temperatures.[1]1. Reduce reaction temperature: Optimize for the lowest effective temperature (typically 80-110 °C).[1][3] 2. Maintain a strict inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen.[1][3]
Incomplete reaction with base-sensitive substratesIncompatibility with strong bases like NaOtBu.[14]1. Screen weaker bases: Try using K₃PO₄ or Cs₂CO₃, but be aware that this may require a more active catalyst system or higher temperatures.[3][14]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., a 5:1 dioxane:water ratio) via syringe.[15]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][15]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Secondary amine (1.2 - 1.5 equivalents)

  • Pd(dba)₂ (1.5-2 mol%)

  • XPhos (3-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene (B28343)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(dba)₂, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.[16]

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes.

  • Add the secondary amine, followed by this compound.

  • Heat the reaction mixture to 100-110 °C.[3]

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the product by flash column chromatography.[16]

Protocol 3: Borane Protection of this compound

Materials:

  • This compound

  • Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 - 1.1 equivalents)

  • Anhydrous THF

Procedure:

  • Dissolve this compound in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane dimethyl sulfide complex dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The solvent can be removed under reduced pressure, and the resulting pyridine-borane complex can often be used in the subsequent coupling reaction without further purification.

Visualizations

Troubleshooting_Workflow start Reaction Failure: Low Yield or No Product catalyst_poisoning Primary Suspect: Catalyst Poisoning by Pyridine-N start->catalyst_poisoning side_reactions Secondary Issues: Side Reactions start->side_reactions solution_protection Solution: Protect Pyridine-N (Borane or N-Oxide) catalyst_poisoning->solution_protection Implement solution_ligand Solution: Use Bulky Ligands (e.g., SPhos, XPhos) catalyst_poisoning->solution_ligand Implement catalyst_decomposition Catalyst Decomposition? side_reactions->catalyst_decomposition dehalogenation Dehalogenation Observed? side_reactions->dehalogenation solution_temp Solution: Lower Temperature Increase Reaction Time catalyst_decomposition->solution_temp Yes (Palladium Black) solution_anhydrous Solution: Ensure Anhydrous Conditions Optimize Ligand/Base dehalogenation->solution_anhydrous Yes Catalytic_Cycle_Issues cluster_cycle Ideal Catalytic Cycle cluster_inhibition Decomposition Pathways OA Oxidative Addition TM Transmetalation OA->TM + R-B(OH)2 Pyridine_N Pyridine-N Coordination OA->Pyridine_N Inhibition RE Reductive Elimination TM->RE Dehalogenation Dehalogenation TM->Dehalogenation Slow RE Pd0 Pd(0) RE->Pd0 Product Pd0->OA Ar-Cl Pd_Black Pd Black (Decomposition) Pyridine_N->Pd_Black

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-chloro-3-methylpyridine. Designed for researchers, scientists, and drug development professionals, this guide offers practical solutions and detailed protocols to overcome obstacles and achieve reproducible success.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty stems from two main factors:

  • Low Reactivity of the C-Cl Bond : The carbon-chlorine bond in 2-chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step in the catalytic cycle more difficult to achieve.[1][2]

  • Catalyst Inhibition by the Pyridine (B92270) Nitrogen : The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst.[3][4] This coordination can "poison" the catalyst by forming stable, inactive complexes that prevent it from participating in the catalytic cycle.[5][6][7]

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A2: The main deactivation pathways for palladium catalysts when using this compound include:

  • Catalyst Poisoning : As mentioned, the pyridine nitrogen acts as a ligand, binding to the active Pd(0) center and inhibiting its catalytic activity.[4][6]

  • Formation of Inactive Pd(I) Dimers or Palladium Black : Under certain conditions, especially with slow oxidative addition, the active Pd(0) catalyst can aggregate to form inactive palladium black or other inactive species.[8] Inefficient reduction of Pd(II) precatalysts can also lead to the formation of undesirable species that promote side reactions.[5]

  • Ligand Degradation : At the higher temperatures often required to activate the C-Cl bond, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands themselves can degrade over time.[9][10]

Q3: How can I select an appropriate catalyst system to minimize deactivation?

A3: Choosing a highly active and robust catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[3]

  • Ligand Choice : Employ sterically bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are highly effective as their bulkiness promotes the formation of the active monoligated palladium species and can sterically hinder the coordination of the pyridine nitrogen.[1][5][11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Palladium Precatalyst : Using a well-defined Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst (e.g., XPhos Pd G3) can be more effective than in-situ generation from Pd(II) sources, which may not be fully reduced.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst Deactivation/Inhibition : The pyridine nitrogen is poisoning the catalyst.[3][4] 2. Inefficient Oxidative Addition : The C-Cl bond is not being activated.[1] 3. Ineffective Base : The base is not strong enough or soluble enough to facilitate transmetalation.[1][11]1. Switch to a more robust catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos).[1][3] 2. Increase the reaction temperature (typically 80-120 °C), but monitor for ligand/substrate decomposition.[5][11] 3. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][3]
Reaction Stalls Before Completion 1. Gradual Catalyst Deactivation : The catalyst is slowly being poisoned or is decomposing over the reaction time.[12] 2. Oxygen Contamination : Trace oxygen is oxidizing the active Pd(0) catalyst.[1][10]1. Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[6][13] 2. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1][10]
Significant Side Product Formation 1. Homocoupling : The boronic acid (in Suzuki coupling) is coupling with itself. This is often promoted by oxygen or unreduced Pd(II) species.[3][5] 2. Protodeboronation : The boronic acid is being replaced by a proton, often from trace water.[3] 3. Dehalogenation : The this compound is being reduced to 3-methylpyridine.[3][14]1. Ensure anaerobic conditions by thoroughly degassing all solvents. Use a Pd(0) source like Pd₂(dba)₃.[4] 2. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol (B44631) ester) which is more stable.[1] 3. Use high-purity reagents and ensure the system is free of moisture or other potential hydride sources.[14]

Visualized Workflows and Mechanisms

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L Complex Inactive_Complex Inactive Pd(0)L-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination by Pyridine Nitrogen Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pyridine This compound Pyridine->Inactive_Complex No_Reaction Reaction Stalls Inactive_Complex->No_Reaction

Caption: Catalyst poisoning pathway where pyridine nitrogen coordinates to the active Pd(0) catalyst.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system highly active? (e.g., Pd/Buchwald Ligand) start->check_catalyst action_catalyst Switch to a more active system (e.g., SPhos, XPhos, NHC) check_catalyst->action_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes action_catalyst->check_conditions action_temp Increase Temperature (80-120 °C) check_conditions->action_temp No (Temp?) action_base Screen Strong Bases (K₃PO₄, Cs₂CO₃) check_conditions->action_base No (Base?) check_atmosphere Is the system rigorously degassed? check_conditions->check_atmosphere Yes action_temp->check_atmosphere action_base->check_atmosphere action_degas Thoroughly degas solvents and maintain inert atmosphere check_atmosphere->action_degas No success Reaction Successful check_atmosphere->success Yes action_degas->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)[5]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[1][10]

  • Solvent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.[5]

  • Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Small-Scale Reaction Screen for Condition Optimization

When facing a difficult coupling, a parallel screen of conditions can efficiently identify an optimal system.

Setup:

  • Use a 24-well microscale reaction block or multiple small reaction vials.

  • Prepare stock solutions of this compound and the coupling partner in a degassed solvent to ensure accurate dispensing.

Screening Matrix Example:

WellLigand (4 mol%)Base (2.5 eq.)SolventTemp (°C)
A1SPhosK₃PO₄Dioxane100
A2XPhosK₃PO₄Dioxane100
A3RuPhosK₃PO₄Dioxane100
B1SPhosCs₂CO₃Dioxane100
B2SPhosK₂CO₃Dioxane100
B3SPhosK₃PO₄Toluene100

Procedure:

  • Dispense the solid reagents (bases, ligands, palladium source) into each designated vial under an inert atmosphere (in a glovebox).

  • Add the stock solutions of the starting materials to each vial.

  • Seal the vials/plate, and place them in the pre-heated reaction block for a set time (e.g., 12-24 hours).

  • After cooling, quench a small aliquot from each well and analyze by LC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions for a larger-scale reaction.

References

safe handling and storage procedures for 2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage procedures for 2-chloro-3-methylpyridine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Question: What are the immediate health hazards I should be aware of when working with this compound?

Answer: this compound is a hazardous substance with several immediate health risks. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] It can cause serious skin and eye irritation.[2][3] Inhalation may also lead to respiratory irritation.[2][3] It is classified as a combustible liquid.[1][2][3]

Question: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

Answer: To ensure safety, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4]

  • Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.[3]

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4][5] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Question: I spilled a small amount of this compound on the lab bench. What is the correct cleanup procedure?

Answer: For a small spill, follow these steps:

  • Ensure the area is well-ventilated and eliminate all ignition sources.[2]

  • Wear the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the spill using an absorbent material like sand or vermiculite.[6]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate the spill area with a suitable solvent and wash thoroughly.

  • Report the spill to your supervisor and follow your institution's specific spill response procedures.[6]

Question: How should I react to accidental skin or eye contact with this compound?

Answer: Immediate action is crucial:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Seek immediate medical attention.

Question: What are the appropriate storage conditions for this compound?

Answer: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be stored away from heat, sparks, open flames, and other sources of ignition.[4] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and alkalis.[5]

Question: Can I add this compound to a reaction mixture at room temperature?

Answer: While it is a liquid at room temperature, it is good practice to handle it within a fume hood due to its pungent and irritating odor.[3] Depending on the specific reaction, it may be necessary to cool the reaction vessel before the addition of this compound, especially if the reaction is exothermic. Always refer to the specific experimental protocol.

Question: How do I properly dispose of waste containing this compound?

Answer: Dispose of waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC6H6ClN[9]
Molecular Weight127.57 g/mol [9]
Boiling Point187 - 189 °C[5]
Flash Point72 °C[5]
Density1.148 g/cm³[5]

Experimental Protocols

Safe Handling and Dispensing Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated laboratory and wearing all required PPE (chemical-resistant gloves, safety goggles, face shield, and lab coat).[4][5] Prepare your workspace within a certified chemical fume hood.[4]

  • Container Handling: Keep the container of this compound tightly closed when not in use.[4] Ground and secure containers when dispensing to prevent static discharge.

  • Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of the liquid. Avoid generating aerosols or vapors.

  • Post-Handling: After dispensing, securely close the container and return it to its designated storage location.[7] Wash your hands and any exposed skin thoroughly with soap and water.[3]

Storage Protocol
  • Location: Store this compound in a cool, dry, and well-ventilated area specifically designated for hazardous chemicals.[7][8]

  • Container: Keep the compound in its original, tightly sealed container.

  • Incompatibilities: Ensure the storage area is free from incompatible materials such as strong oxidizing agents, acids, and alkalis.[5]

  • Ignition Sources: Prohibit any sources of ignition, including open flames, sparks, and hot surfaces, in the storage area.[4]

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency A Don PPE B Work in Fume Hood A->B C Dispense Chemical B->C Proceed with experiment D Close Container C->D H Spill C->H If spill occurs I Exposure C->I If exposure occurs E Clean Workspace D->E F Store Properly E->F G Dispose of Waste E->G H->E After cleanup I->F After first aid

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Removal of Residual Palladium from 2-Chloro-3-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from the reaction products of 2-chloro-3-methylpyridine. Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing complex molecules, but the removal of the catalyst post-reaction is a critical step to ensure product purity and prevent interference in downstream applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove residual palladium from reactions involving this compound?

A1: The nitrogen atom in the pyridine (B92270) ring of this compound can act as a ligand, forming strong complexes with palladium. This coordination can increase the solubility of palladium species in the reaction mixture, making their removal by simple filtration or standard aqueous work-ups inefficient.[3][4]

Q2: What are the acceptable limits for residual palladium in pharmaceutical intermediates and active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, often translating to concentration limits in the range of 5 to 10 parts per million (ppm) in the final drug substance.[1][4] For compounds intended for biological screening, a maximum level of 100 ppm is often recommended to avoid assay interference.[1]

Q3: What are the most common methods for removing residual palladium from pyridine-containing compounds?

A3: The most common and effective methods include:

  • Metal Scavengers: Solid-supported reagents with functional groups that selectively bind to palladium.[3][4][5]

  • Activated Carbon: A cost-effective adsorbent, though it may sometimes lead to product loss.[3][4]

  • Crystallization: Can be effective, particularly when optimized with a suitable solvent system.[3]

  • Filtration through Celite: Primarily effective for heterogeneous palladium catalysts (e.g., Pd/C).[6][7]

Q4: How do I select the most appropriate palladium scavenger?

A4: The choice of scavenger depends on the oxidation state of the palladium species (Pd(0) or Pd(II)), the reaction solvent, and the temperature. It is highly recommended to perform a small-scale screening of different types of scavengers (e.g., thiol-based, amine-based, or triaminetetraacetic acid functionalized silica) to identify the most effective one for your specific reaction conditions.[6]

Q5: How can I quantify the level of residual palladium in my product?

A5: Highly sensitive analytical techniques are required for accurate quantification. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[4]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual palladium from this compound reaction products.

Issue Possible Cause Recommended Solution & Actionable Advice
High residual palladium levels after purification The palladium catalyst is forming a stable, soluble complex with the this compound product.[3][4]Employ a high-affinity metal scavenger. Thiol-based silica (B1680970) scavengers (e.g., SiliaMetS Thiol) or triazine-based scavengers (e.g., MP-TMT) are often effective.[8][9] Actionable Advice: Perform a small-scale screening with 2-3 different scavengers to determine the most efficient one for your system.
Ineffective scavenger performance.Optimize scavenging conditions. Increase the equivalents of the scavenger (a starting point of 4-8 molar equivalents relative to the initial palladium loading is recommended), extend the stirring time, or moderately increase the temperature (e.g., to 35-50°C) to improve kinetics.[6]
Inadequate filtration of fine palladium particles.Use a fine filtration aid. Filter the reaction mixture through a pad of Celite (1-2 cm thick) in a sintered glass funnel to trap finely dispersed palladium particles.[6]
Significant product loss during purification The product is adsorbing to the scavenger material, especially with activated carbon.[3][6]Choose a more selective scavenger and wash thoroughly. Silica-based scavengers may offer higher product recovery. After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.[6]
The product is co-precipitating with the scavenger-palladium complex.Adjust the solvent system. Ensure the product remains fully dissolved in the chosen solvent at the scavenging temperature. A co-solvent may be added if necessary.[6]
Inconsistent results between batches Variability in the form of the residual palladium (e.g., different oxidation states or particle sizes).Implement a pre-treatment step. An oxidative or reductive wash prior to scavenging can help convert various palladium species into a single, more easily captured form.[4]

Quantitative Data on Palladium Scavenger Performance

The following table summarizes the performance of various palladium removal methods from different reaction mixtures, providing a comparative overview of their efficiencies.

Method/Scavenger Initial Pd (ppm) Final Pd (ppm) Removal Efficiency (%) Notes
Thiol-functionalized Silica[4]2239<50>97.8Effective for various palladium species.
Polymer-bound TMT[4]3307-30~90-98Demonstrated on a large scale.
Activated Carbon[4]300<1~99.7Can lead to product loss.
SiliaMetS Thiol / Thiourea[8]2400≤ 16>99.3Outperformed activated carbon in a specific drug candidate synthesis.
Biotage MP-TMT[9]33,000<200>99.4Highly effective even with very high initial palladium concentrations.

Note: The efficiency of each method is highly dependent on the specific experimental conditions, including the substrate, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Solid-Supported Scavengers
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM)).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., a thiol-based silica scavenger). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[6]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-50°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[6]

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique to confirm the removal of the catalyst.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter.

  • Washing: Wash the Celite and carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_scavenging Scavenging cluster_purification Purification cluster_analysis Analysis start Crude Reaction Product (containing this compound and Pd) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir for Optimized Time & Temperature add_scavenger->stir filter Filter through Celite Pad stir->filter wash Wash Filter Cake with Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: Experimental workflow for palladium scavenging.

troubleshooting_logic cluster_scavenger Scavenger Optimization cluster_filtration Filtration Issues cluster_product_interaction Product Interaction start High Residual Palladium in Product? check_scavenger Scavenger Type Appropriate? start->check_scavenger Yes check_filtration Fine Particles Suspected? start->check_filtration No, but still high optimize_conditions Optimize Conditions: - Equivalents - Time - Temperature check_scavenger->optimize_conditions Yes screen_scavengers Screen Different Scavenger Types check_scavenger->screen_scavengers No end Palladium Levels Acceptable optimize_conditions->end screen_scavengers->end use_celite Use Celite Pad for Filtration check_filtration->use_celite Yes check_product_loss Significant Product Loss? check_filtration->check_product_loss No use_celite->end adjust_solvent Adjust Solvent to Improve Product Solubility check_product_loss->adjust_solvent Yes check_product_loss->end No wash_scavenger Thoroughly Wash Scavenger Post-Filtration adjust_solvent->wash_scavenger wash_scavenger->end

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Regioselective Functionalization of 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this versatile chemical intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Metalation and Lithiation Reactions

Question 1: I am attempting a directed ortho-lithiation on this compound to functionalize the C4 position, but I'm getting a mixture of isomers or no reaction. What's going wrong?

Answer: Regioselective metalation of this compound is challenging due to competing electronic and steric effects. The primary issues are:

  • Directing Group Ambiguity: The chloro group at C2 directs metalation to the C3 position, which is blocked by the methyl group. The pyridine (B92270) nitrogen directs to C2 (blocked) and C6. This leads to competition between the electronically activated C4 and C6 positions.

  • Steric Hindrance: The 3-methyl group sterically hinders access to the C4 position, making the C6 position kinetically favorable for some bases.

  • Complex Mechanisms: Studies on simpler 2-chloropyridines show that the lithiation pathway can be complex, sometimes involving initial abstraction of the H-6 proton, followed by rearrangement to a more stable ortho-lithiated species.[1][2]

Troubleshooting Steps:

  • Choice of Base: The base is critical. Standard bases like n-BuLi may lead to mixtures or nucleophilic attack.

    • Lithium Diisopropylamide (LDA): Often used for ortho-lithiation, but its effectiveness can be substrate-dependent.[1][2]

    • Hauser Bases (R₂NMgCl·LiCl): Bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) are highly effective for regioselective metalation of sensitive heteroaromatics and can favor the C4 position.[3][4]

    • Mixed-Amide Bases: Combinations like nBuLi-Li-aminoalkoxides can offer unique selectivity but may also lead to nucleophilic addition depending on the conditions.[5][6]

  • Solvent and Temperature: Use a non-polar, coordinating solvent like THF and maintain very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

Question 2: Why did my attempt to form a Grignard reagent from this compound fail?

Answer: Forming Grignard reagents from chloropyridines can be difficult.[7] The primary reasons for failure include:

  • Magnesium Passivation: Magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction.[7][8][9]

  • Harsh Conditions Required: The C-Cl bond in 2-chloropyridine (B119429) is less reactive than C-Br or C-I bonds, often requiring higher temperatures, which can promote side reactions.

  • Moisture: Grignard reagents are extremely sensitive to water.[10]

Troubleshooting Steps:

  • Activate the Magnesium: Before adding the halide, activate the magnesium turnings. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using sonication.[7] Using highly reactive Rieke magnesium is also an option.[8]

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and the solvent (typically THF or diethyl ether) must be rigorously anhydrous.[8][10]

  • Consider Halogen-Metal Exchange: A more reliable method for generating the pyridylmagnesium species is through a halogen-metal exchange reaction using reagents like i-PrMgCl·LiCl, which can be performed at lower temperatures and with higher functional group tolerance.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling with this compound is resulting in a consistently low yield. What are the likely causes?

Answer: Low yields are a common challenge with this substrate.[11][12] The primary reasons include:

  • Substrate Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[11][13]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The 3-methyl group provides some steric shielding, but this effect may not be sufficient to prevent inhibition completely.[11][13]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material.[11]

Troubleshooting Steps:

  • Use a Specialized Catalyst System: Highly active catalysts are required.

    • Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step and help prevent catalyst deactivation.[11]

    • Precatalyst: Use a modern Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.

  • Select an Appropriate Base: The base is crucial for activating the boronic acid. A strong base is often necessary for challenging couplings with chloropyridines. Potassium phosphate (B84403) (K₃PO₄) is frequently a good choice.[11]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy for the C-Cl bond cleavage. Solvents like toluene (B28343) or dioxane are suitable for high-temperature reactions.[11]

Question 4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination reaction. How can I minimize this side product?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[14] It occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amine or amide, reductively eliminates to give the dehalogenated arene instead of the desired C-N coupled product.

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand is critical. Use ligands that favor reductive elimination over competing pathways. Bulky biarylphosphine ligands are generally effective.

  • Base Selection: The strength and nature of the base can influence the rate of side reactions. While strong bases like sodium tert-butoxide are common, sometimes a weaker base like Cs₂CO₃ or K₃PO₄ can provide better selectivity.

  • Amine Substrate: If using a primary amine with β-hydrogens, the risk of β-hydride elimination is higher. Ensure the reaction conditions are optimized to favor the productive C-N bond formation.

  • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired amination.

Data Summary Tables

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst/Ligand Base Solvent Temperature (°C) Typical Application
Pd₂(dba)₃ / SPhos K₃PO₄ Toluene/H₂O 100-110 General for challenging heteroaryl chlorides.[11]
Pd(OAc)₂ / XPhos K₃PO₄ t-Amyl alcohol 100 Effective for sterically hindered substrates.
PEPPSI-IPr K₃PO₄ Dioxane/H₂O 80-100 NHC-based catalyst, good for electron-deficient systems.

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | "Classical" conditions, may be less effective for 2-chloropyridines. |

Table 2: Common Bases for Buchwald-Hartwig Amination

Base Advantages Disadvantages
NaOt-Bu High reaction rates, allows for low catalyst loadings. Incompatible with many electrophilic functional groups.[15]
K₃PO₄ Good functional group tolerance, milder. Often requires higher temperatures or longer reaction times.
Cs₂CO₃ Mild, excellent functional group tolerance. Can be more expensive; reactions may be slower.[15]

| LHMDS | Useful for substrates with protic groups and low-temperature aminations. | Air-sensitive solid, can be incompatible with some groups at high temp.[15] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Warning: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) by personnel with appropriate laboratory training.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe. If a biphasic system is used, add degassed water.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol 2: General Procedure for Directed ortho-Metalation at C4

Warning: Organolithium and other strong base reagents are pyrophoric and moisture-sensitive. This reaction must be performed under a strict inert atmosphere by highly trained personnel.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the metalating agent (e.g., a solution of TMPMgCl·LiCl, 1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete metalation.

  • Electrophile Quench: Add a solution of the desired electrophile (e.g., iodine, benzaldehyde, 1.2 equiv.) in anhydrous THF dropwise at -78 °C.

  • Warming: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Pathways

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system highly active? (e.g., Pd/Buchwald Ligand) start->check_catalyst check_base Is the base strong enough? (e.g., K3PO4) check_catalyst->check_base Yes action_catalyst Switch to a more active catalyst (e.g., XPhos, SPhos, or NHC-based) check_catalyst->action_catalyst No check_temp Is the temperature high enough? check_base->check_temp Yes action_base Screen stronger bases (K3PO4, Cs2CO3) check_base->action_base No check_side_reactions Are side reactions (protodeboronation) prevalent? check_temp->check_side_reactions Yes action_temp Increase reaction temperature (Use high-boiling solvent like Toluene) check_temp->action_temp No action_boronic Switch from boronic acid to a more stable pinacol (B44631) ester or MIDA boronate check_side_reactions->action_boronic Yes end_success Improved Yield check_side_reactions->end_success No action_catalyst->check_base action_base->check_temp action_temp->check_side_reactions action_boronic->end_success

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

regioselective_functionalization sub This compound node_c4 C4 Functionalization node_c5 C5 Functionalization (Requires C5-Halogen) node_c6 C6 Functionalization metalation metalation sub->metalation Metalation (e.g., TMPMgCl·LiCl) suzuki suzuki sub->suzuki Suzuki / Stille Coupling ch_act ch_act sub->ch_act Direct C-H Arylation (e.g., Pd-catalyzed) metalation->node_c4 suzuki->node_c5 ch_act->node_c6

Caption: Decision tree for regioselective functionalization strategies.

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Assignments for 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. This guide provides a comprehensive comparison of the experimental and predicted 1H and 13C NMR spectral data for 2-chloro-3-methylpyridine, alongside data for related compounds to aid in spectral interpretation.

This guide presents a detailed analysis of the 1H and 13C NMR chemical shifts for this compound. To provide a robust framework for comparison, experimental data is presented alongside predicted values. Furthermore, spectral data for the related, structurally simpler compounds, 3-methylpyridine (B133936) and 2-chloropyridine, are included to illustrate the influence of the chloro and methyl substituents on the pyridine (B92270) ring's magnetic environment.

Chemical Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are essential for the correct assignment of NMR signals. The following diagram illustrates this information.

Figure 1. Structure and atom numbering of this compound.

Comparison of 1H NMR Chemical Shifts

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The following table summarizes the experimental and predicted 1H NMR chemical shifts for this compound and its analogues in deuterated chloroform (B151607) (CDCl3).

Proton This compound (Experimental) This compound (Predicted) 3-Methylpyridine (Experimental) 2-Chloropyridine (Experimental)
H4 7.58 ppm7.62 ppm7.46 ppm7.69 ppm
H5 7.18 ppm7.21 ppm7.16 ppm7.27 ppm
H6 8.21 ppm8.15 ppm8.42 ppm8.32 ppm
-CH3 2.45 ppm2.48 ppm2.32 ppm-

Table 1. Comparison of 1H NMR Chemical Shifts (ppm) in CDCl3.

Comparison of 13C NMR Chemical Shifts

The 13C NMR spectrum reveals the chemical environment of the carbon atoms. The table below presents a comparison of the experimental and predicted 13C NMR chemical shifts for this compound and its analogues in CDCl3.

Carbon This compound (Experimental) This compound (Predicted) 3-Methylpyridine (Experimental) 2-Chloropyridine (Experimental)
C2 150.1 ppm151.5 ppm147.2 ppm152.2 ppm
C3 134.2 ppm133.8 ppm137.8 ppm123.9 ppm
C4 137.9 ppm138.5 ppm132.8 ppm139.3 ppm
C5 122.5 ppm122.1 ppm123.2 ppm122.9 ppm
C6 147.3 ppm148.0 ppm150.2 ppm149.8 ppm
-CH3 18.9 ppm19.2 ppm18.5 ppm-

Table 2. Comparison of 13C NMR Chemical Shifts (ppm) in CDCl3.

Experimental Protocol

The following is a general protocol for the acquisition of 1H and 13C NMR spectra of organic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

NMR Data Acquisition
  • Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized by shimming.

  • 1H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., zgpg30) is used.

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024 to 4096, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals to the corresponding nuclei in the molecule follows a logical progression. This workflow integrates experimental data with predicted values and knowledge of substituent effects.

G NMR Spectral Assignment Workflow cluster_0 A Acquire 1H and 13C NMR Spectra C Analyze Experimental Spectra (Chemical Shift, Integration, Multiplicity) A->C B Predict 1H and 13C NMR Spectra D Compare Experimental and Predicted Data B->D C->D G Assign Signals to Specific Nuclei D->G E Analyze Spectra of Analogs (3-Methylpyridine, 2-Chloropyridine) F Consider Substituent Effects (Inductive, Resonance) E->F F->G H Final Structure Confirmation G->H

Figure 2. A flowchart illustrating the logical steps involved in the assignment of NMR spectra.

A Comparative Guide to Purity Assessment of 2-chloro-3-methylpyridine: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the purity assessment of 2-chloro-3-methylpyridine, a key building block in pharmaceuticals and agrochemicals.[1][2] This document outlines a detailed GC-MS experimental protocol, presents quantitative data in a structured format, and offers a comparative analysis with High-Performance Liquid Chromatography (HPLC) to facilitate informed decisions in quality control and analytical method development.

GC-MS Analysis: A Powerful Tool for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an excellent choice for identifying and quantifying impurities.

Experimental Protocol: GC-MS for this compound Purity

This proposed method is designed to provide a comprehensive profile of this compound and its potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Data Acquisition Full Scan

3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (optional) dissolve->filter injection Injection filter->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra chromatogram->mass_spectra library_search Library Search mass_spectra->library_search quantification Quantification library_search->quantification

Caption: Workflow for the purity assessment of this compound using GC-MS.

Comparison with Alternative Methods: GC-MS vs. HPLC

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) is another widely used technique for purity assessment in the pharmaceutical industry.[3][4] The choice between these methods depends on the specific analytical needs and the properties of the impurities.

FeatureGC-MSHPLC
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Requires analytes to be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.[3]
Impurity Detection Excellent for identifying and quantifying volatile and semi-volatile impurities.Effective for a wide range of impurities, including non-volatile and polar compounds.
Potential for Degradation High temperatures in the injector and column can potentially cause degradation of thermolabile compounds.Operates at or near ambient temperatures, minimizing the risk of sample degradation.[5]
Structural Information Mass spectrometry provides detailed structural information, aiding in the identification of unknown impurities.Diode-array detection (DAD) provides UV-Vis spectra, which can help in preliminary identification but is less definitive than MS.
Common Impurities Ideal for detecting byproducts from synthesis such as isomers (e.g., 2-chloro-5-methylpyridine).[2]Can also separate isomers and other synthesis-related impurities.

Potential Impurities in this compound

A critical aspect of purity assessment is the identification of potential impurities arising from the synthesis process. The industrial preparation of this compound often involves the chlorination of 3-methylpyridine.[2] This process can lead to the formation of isomeric byproducts. A common impurity is 2-chloro-5-methylpyridine .[2] GC-MS is particularly well-suited for separating and identifying such closely related isomers based on their slight differences in retention time and mass spectral fragmentation patterns.

Conclusion

For the purity assessment of this compound, GC-MS serves as a powerful and indispensable tool, especially for the identification and quantification of volatile impurities and isomeric byproducts. While HPLC is a valuable orthogonal technique, particularly for non-volatile or thermally sensitive impurities, the detailed structural information provided by mass spectrometry makes GC-MS a superior choice for comprehensive impurity profiling. A thorough understanding of the synthetic route and potential byproducts is crucial for developing a robust purity assessment strategy. The detailed GC-MS protocol provided in this guide offers a solid foundation for the accurate and reliable quality control of this compound, ensuring its suitability for downstream applications in research and development.

References

A Comparative Guide to HPLC Method Development for Quantifying 2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-chloro-3-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines various analytical approaches, supported by experimental data, to assist in the selection and development of a robust and reliable analytical method.

Comparison of HPLC Method Performance

The selection of an optimal HPLC method for the quantification of this compound is contingent on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of representative HPLC methods for this compound and structurally similar compounds.

Table 1: Comparison of Chromatographic Conditions and Performance Data

ParameterMethod 1 (Proposed)Method 2 (Alternative)Method 3 (High Sensitivity)
Stationary Phase C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Mixed-Mode (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidAcetonitrile:Water (45:55, v/v) with 0.05% Sulfuric Acid[1]Acetonitrile:10 mM Ammonium Acetate (79:21, v/v)[2]
Flow Rate 1.0 mL/min1.0 mL/min[1]0.5 mL/min
Detection UV at 270 nmUV at 200 nm[1]MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.5 - 50 µg/mL0.1 - 100 ng/mL
LOD ~0.3 µg/mL~0.1 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~0.4 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2.0%< 2.5%< 1.5%

Note: Data for Method 1 is a representative example based on common practices for similar compounds. Data for Methods 2 and 3 are adapted from literature on related analytes to provide a comparative baseline.

Experimental Protocols

A detailed methodology for a robust and widely applicable HPLC-UV method is provided below. This protocol can serve as a starting point for method development and validation.

Detailed Protocol for HPLC-UV Quantification of this compound

1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (60:40, v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Visualizing the Experimental and Logical Workflows

To aid in the understanding of the processes involved in HPLC method development and sample analysis, the following diagrams illustrate the key workflows.

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation Dev_Start Define Analytical Requirements Lit_Search Literature Search & Method Scouting Dev_Start->Lit_Search Col_Select Column & Stationary Phase Selection Lit_Search->Col_Select MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_Opt Detector Parameter Optimization MP_Opt->Det_Opt Dev_End Optimized Method Det_Opt->Dev_End Val_Start Prepare Validation Protocol (ICH) Dev_End->Val_Start Proceed to Validation Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Sample_Analysis_Workflow Prep Sample & Standard Preparation System_Setup HPLC System Setup & Equilibration Prep->System_Setup Sequence Create Injection Sequence System_Setup->Sequence Injection Inject Standards & Samples Sequence->Injection Data_Acq Data Acquisition Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Routine HPLC Sample Analysis.

References

A Comparative Analysis of the Reactivity of 2-Chloro-3-methylpyridine and 2-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related constitutional isomers, 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (B98176). Understanding the nuanced differences in their reactivity is crucial for synthetic route design, optimization of reaction conditions, and the development of novel pharmaceuticals and agrochemicals. This document outlines the key factors governing their reactivity, supported by established chemical principles, and provides detailed experimental protocols for their comparative evaluation.

Introduction to Reactivity in Substituted Pyridines

The reactivity of the pyridine (B92270) ring is significantly influenced by the electronic and steric nature of its substituents. The inherent electron-deficient character of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] The introduction of a chlorine atom at the 2-position provides a leaving group for nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions. The position of the methyl group, either at the 3- or 5-position, further modulates this reactivity through a combination of electronic and steric effects.

This compound places the methyl group adjacent to the chloro substituent. This proximity introduces a significant steric effect that can hinder the approach of nucleophiles and catalysts to the reaction center. Electronically, the methyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack.

2-Chloro-5-methylpyridine , in contrast, has the methyl group positioned away from the site of reaction at the 2-position. Consequently, steric hindrance is minimized. The electron-donating effect of the methyl group at the 5-position can influence the overall electron density of the ring system.

Comparative Reactivity Analysis

The differential placement of the methyl group in these two isomers leads to predictable differences in their reactivity in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient carbon bearing the leaving group. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

This compound: The methyl group at the 3-position is expected to decrease the rate of SNAr for two primary reasons:

  • Steric Hindrance: The ortho-methyl group sterically impedes the approach of the nucleophile to the C-2 position, raising the activation energy of the reaction.[2]

  • Electronic Effect: As an electron-donating group, the methyl substituent slightly increases the electron density at the C-2 position, making it less electrophilic and thus less susceptible to nucleophilic attack.

2-Chloro-5-methylpyridine: This isomer is anticipated to be more reactive in SNAr reactions:

  • Reduced Steric Hindrance: The methyl group at the 5-position does not sterically encumber the C-2 position, allowing for easier access by the nucleophile.

  • Electronic Effect: While the methyl group is still electron-donating, its effect at the distant C-2 position is less pronounced compared to the direct ortho effect in the 3-methyl isomer.

The following diagram illustrates the logical flow of factors influencing SNAr reactivity.

G cluster_0 Reactivity in Nucleophilic Aromatic Substitution (SNAr) This compound This compound Steric Hindrance at C2 Steric Hindrance at C2 This compound->Steric Hindrance at C2 High Electronic Effect (Electron Donating) Electronic Effect (Electron Donating) This compound->Electronic Effect (Electron Donating) Ortho effect 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine->Steric Hindrance at C2 Low 2-Chloro-5-methylpyridine->Electronic Effect (Electron Donating) Meta effect Reactivity Reactivity Steric Hindrance at C2->Reactivity Decreases Electronic Effect (Electron Donating)->Reactivity Decreases

Factors influencing SNAr reactivity.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. A critical step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.

This compound: The steric bulk of the ortho-methyl group can hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-Cl bond, potentially slowing down the rate of oxidative addition. This can lead to lower reaction rates and may necessitate more forcing conditions or specialized catalyst systems.

2-Chloro-5-methylpyridine: The absence of steric hindrance at the 2-position should allow for more facile oxidative addition of the palladium catalyst. This would be expected to result in faster reaction rates and higher yields under standard Suzuki-Miyaura conditions. Troubleshooting low yields in Suzuki couplings with 2-chloropyridines often involves addressing the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3]

The logical workflow for Suzuki-Miyaura coupling reactivity is depicted below.

G cluster_1 Reactivity in Suzuki-Miyaura Coupling This compound This compound Steric Hindrance to Pd Catalyst Steric Hindrance to Pd Catalyst This compound->Steric Hindrance to Pd Catalyst High 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine->Steric Hindrance to Pd Catalyst Low Rate of Oxidative Addition Rate of Oxidative Addition Steric Hindrance to Pd Catalyst->Rate of Oxidative Addition Decreases Overall Reaction Rate Overall Reaction Rate Rate of Oxidative Addition->Overall Reaction Rate Determines

Factors influencing Suzuki-Miyaura coupling reactivity.

Quantitative Data Summary

Reaction TypeSubstrateExpected Relative ReactivityRationale
Nucleophilic Aromatic Substitution This compoundLowerSteric hindrance from the ortho-methyl group and its electron-donating nature.
2-Chloro-5-methylpyridineHigherMinimal steric hindrance at the reaction center.
Suzuki-Miyaura Cross-Coupling This compoundLowerSteric hindrance impeding the oxidative addition of the palladium catalyst.
2-Chloro-5-methylpyridineHigherFacile oxidative addition due to reduced steric hindrance.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-chloro-5-methylpyridine, the following experimental protocols are proposed. These are based on standard procedures for similar transformations.

Protocol 1: Comparative Kinetics of Nucleophilic Aromatic Substitution with Piperidine (B6355638)

This experiment aims to determine the second-order rate constants for the reaction of each isomer with a common nucleophile, piperidine.

Materials:

  • This compound

  • 2-Chloro-5-methylpyridine

  • Piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of known concentrations of each chloromethylpyridine and piperidine in anhydrous DMSO.

  • In a quartz cuvette, mix the chloromethylpyridine solution with a large excess of the piperidine solution at a constant temperature (e.g., 50 °C).

  • Immediately begin monitoring the reaction by recording the absorbance of the product at its λmax over time using a UV-Vis spectrophotometer.

  • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

  • The second-order rate constant (k2) is calculated by dividing kobs by the concentration of piperidine.

  • Repeat the experiment for the other isomer under identical conditions.

The following diagram outlines the experimental workflow for the kinetic analysis.

G cluster_2 Experimental Workflow for Kinetic Analysis Prepare Stock Solutions Prepare Stock Solutions Mix Reactants in Cuvette Mix Reactants in Cuvette Prepare Stock Solutions->Mix Reactants in Cuvette Monitor Absorbance vs. Time Monitor Absorbance vs. Time Mix Reactants in Cuvette->Monitor Absorbance vs. Time Calculate Pseudo-First-Order Rate Constant Calculate Pseudo-First-Order Rate Constant Monitor Absorbance vs. Time->Calculate Pseudo-First-Order Rate Constant Calculate Second-Order Rate Constant Calculate Second-Order Rate Constant Calculate Pseudo-First-Order Rate Constant->Calculate Second-Order Rate Constant Compare Rate Constants Compare Rate Constants Calculate Second-Order Rate Constant->Compare Rate Constants

Workflow for kinetic analysis of SNAr reactions.
Protocol 2: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

This experiment will compare the product yields of the two isomers in a standard Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 2-Chloro-5-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K3PO4)

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed water

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • To two separate oven-dried Schlenk flasks, add this compound (1.0 mmol) and 2-chloro-5-methylpyridine (1.0 mmol), respectively.

  • To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

  • Seal the flasks with septa, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to each flask via syringe.

  • Place the flasks in a preheated oil bath at 100 °C and stir the reaction mixtures for a set period (e.g., 12 hours).

  • After cooling, quench the reactions with water and extract with ethyl acetate.

  • Analyze the crude reaction mixtures by GC-MS to determine the relative conversion and product yields.

Conclusion

The reactivity of this compound and 2-chloro-5-methylpyridine is dictated by a subtle interplay of steric and electronic effects. It is predicted that 2-chloro-5-methylpyridine will exhibit greater reactivity in both nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions due to the reduced steric hindrance at the reaction site. In contrast, the ortho-methyl group in This compound is expected to significantly decrease its reactivity , necessitating more forcing reaction conditions or specialized catalytic systems to achieve comparable outcomes. The provided experimental protocols offer a framework for the quantitative validation of these predictions, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving these valuable building blocks.

References

A Comparative Guide to the Synthetic Utility of 2-Chloro-3-Methylpyridine Versus Other Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, halopyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.[1] Among these, 2-chloro-3-methylpyridine stands out as a versatile and economically significant intermediate. This guide provides an objective comparison of the synthetic utility of this compound against other halopyridines, with a focus on key cross-coupling reactions and other synthetically valuable transformations. The information is supported by experimental data to aid in the strategic selection of starting materials and reaction conditions.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[2]

The position of the halogen on the electron-deficient pyridine (B92270) ring also significantly influences reactivity. For nucleophilic aromatic substitution, the 2- and 4-positions are generally more reactive than the 3-position due to the ability of the nitrogen atom to stabilize the anionic intermediate.[3] In palladium-catalyzed cross-coupling reactions, the electronic and steric environment of the C-X bond plays a crucial role.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The reactivity of halopyridines in this reaction follows the general trend of Br > I >> Cl. While 2-bromopyridines are generally more reactive, advancements in catalyst and ligand development have enabled the efficient coupling of less reactive 2-chloropyridines.

Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Chloropyridine (B119429)Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.17Lower than bromide
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.17Higher than chloride
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.17Lower than bromide
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.17Higher than chloride
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd precatalystK₂CO₃MeOH/THF-(Comparative yields provided)
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acidAllyl-Pd precatalystK₂CO₃MeOH/THF-(Comparative yields provided)
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine

A general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid is as follows:

  • To a dry Schlenk flask, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Heat the reaction mixture with stirring at a specified temperature (typically 80-120 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Halopyridine Arylboronic Acid Base Heating Heating (80-120 °C) Reactants->Heating Add Catalyst & Solvent Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Reactants Monitoring Monitoring (TLC, GC/MS) Heating->Monitoring Quenching Aqueous Workup Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a highly versatile C-C bond-forming reaction known for its high functional group tolerance.[5] Similar to other cross-coupling reactions, the reactivity of the halopyridine is dependent on the C-X bond strength. While bromopyridines are more reactive, protocols have been developed for the efficient coupling of chloropyridines.[6]

Comparative Data for Negishi Coupling of Halopyridines
HalopyridineOrganozinc ReagentCatalyst SystemSolventTemp. (°C) / Time (h)Yield (%)
2-Bromopyridine2-Pyridylzinc bromidePd(PPh₃)₄THFReflux / 18-24High
5-substituted 2-Chloropyridines2-Pyridylzinc bromidePd(0) / tBu₃PTHFRT to 50Good to Excellent
Aryl ChloridesArylzinc reagentsNi(acac)₂ / PPh₃ / (i-Bu)₂AlH--(Examples available)

Note: This table highlights the feasibility of using both bromo- and chloropyridines in Negishi couplings.[6][7][8]

Experimental Protocol: Negishi Coupling of a 2-Chloropyridine

A general procedure for the Negishi coupling of a 2-chloropyridine is as follows:

  • Preparation of the Organozinc Reagent (in situ):

    • To a solution of a suitable precursor (e.g., an organolithium or Grignard reagent) in an anhydrous solvent like THF at low temperature (-78 °C), add a solution of zinc chloride (ZnCl₂) in THF.

    • Allow the mixture to warm to room temperature to form the organozinc reagent.

  • Cross-Coupling Reaction:

    • In a separate flask under an inert atmosphere, add the 2-chloropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the prepared organozinc reagent (1.1-1.5 equiv.).

    • Heat the reaction mixture to reflux and monitor by TLC or GC/MS.

    • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography.

Negishi_Coupling_Workflow cluster_prep Organozinc Preparation cluster_coupling Cross-Coupling cluster_workup Workup & Purification Organolithium Organolithium or Grignard Reagent Organozinc Organozinc Reagent Organolithium->Organozinc Add ZnCl2 ZnCl2 ZnCl2 in THF ZnCl2->Organozinc Reaction Heating/Reflux Organozinc->Reaction Halopyridine 2-Chloropyridine Halopyridine->Reaction Catalyst Pd Catalyst Catalyst->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Product Purify->Product

Caption: General workflow for a Negishi cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity difference between bromo- and chloropyridines is significant, often necessitating different catalyst systems for optimal results. Generally, the amination of chloropyridines requires more active catalysts and potentially harsher conditions.

Comparative Data for Buchwald-Hartwig Amination of Halopyridines
HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98
2-BromopyridineAnilinePd₂(dba)₃ / XantphosDBU--(Good yields reported)
Aryl ChloridesVarious amines(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane80(High yields reported)
5-Bromo-2-chloro-3-fluoropyridineSecondary aminesPd₂(dba)₃ / Xantphos--(Selective bromide substitution)

Note: This table illustrates that while bromopyridines are more commonly used, effective protocols for chloropyridines exist, often employing specialized ligands.[9][10][11]

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine

A general procedure for the Buchwald-Hartwig amination of a 2-halopyridine is as follows:

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and the base (e.g., NaOt-Bu, Cs₂CO₃).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the 2-halopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene, 1,4-dioxane).

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The reactivity trend of I > Br > Cl is also observed in this reaction. While iodides and bromides are more reactive, protocols for the Sonogashira coupling of chloropyridines have been developed, often requiring higher temperatures or more active catalyst systems.[12]

Comparative Data for Sonogashira Coupling of Halopyridines
HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 372-96
Aryl ChloridesTerminal alkynesPdCl₂(PPh₃)₂TBAFSolvent-free-Moderate to Excellent
Aryl Bromides2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBU-80 / 6Good

Note: This table shows that while bromopyridines are highly reactive, effective copper-free and solvent-free conditions have been developed for less reactive chlorides.[12][13][14]

Experimental Protocol: Sonogashira Coupling of a 2-Halopyridine

A general procedure for the Sonogashira coupling of a 2-halopyridine is as follows:

  • To a Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) if it's a copper-co-catalyzed reaction.

  • Add an anhydrous solvent (e.g., DMF, THF, or an amine solvent like triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., Et₃N, DIPA).

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or GC/MS).

  • Perform an aqueous workup, extract the product with an organic solvent, and dry the combined organic layers.

  • Concentrate the solvent and purify the crude product by column chromatography.

Other Synthetic Transformations

Beyond cross-coupling reactions, the utility of this compound and other halopyridines extends to various other transformations.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines in SNAr often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine stabilizes the Meisenheimer intermediate. The 2- and 4-positions of the pyridine ring are particularly activated towards SNAr.[3][15]

Comparative Reactivity in SNAr:

For 2-halopyridinium salts reacting with piperidine, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, suggesting a different rate-determining step in this specific system.[15] However, in many classical SNAr reactions, 2-chloropyridines are effective substrates for displacement with various nucleophiles.

Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis. 2-Chloropyridines can be converted to the corresponding 2-cyanopyridines using various palladium-catalyzed cyanation methods. Modern protocols often utilize less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16][17]

Example Protocol for Palladium-Catalyzed Cyanation:

A mixture of the 2-chloropyridine, K₄[Fe(CN)₆], a palladium catalyst (e.g., a palladacycle precatalyst), a ligand (e.g., XPhos), and a base (e.g., KOAc) in a solvent mixture like dioxane/water is heated to afford the corresponding cyanopyridine.[16]

Application in Pharmaceutical Synthesis: The Case of Nevirapine

A prominent example of the synthetic utility of a this compound derivative is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. A key intermediate in this synthesis is 2-chloro-3-amino-4-methylpyridine.[18]

Nevirapine_Synthesis Start 2-Cyanoacetamide & 4,4-dimethoxy-2-butanone Intermediate1 Condensation & Cyclization Start->Intermediate1 Intermediate2 Chlorination & Hydrolysis Intermediate1->Intermediate2 Key_Intermediate 2-Chloro-3-amino-4-methylpyridine Intermediate2->Key_Intermediate Hofmann Reaction Nevirapine Nevirapine Key_Intermediate->Nevirapine Coupling with another pyridine derivative

Caption: Simplified synthetic pathway to Nevirapine highlighting a key intermediate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While it is generally less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo- and iodo- counterparts, its lower cost and the development of highly active catalyst systems have made it an attractive starting material for a wide range of transformations. The choice between this compound and other halopyridines will depend on a careful consideration of factors including the desired reaction, the required reaction conditions, the nature of the coupling partner, and economic considerations. For nucleophilic aromatic substitution reactions, chloropyridines can be more reactive than their heavier halogen analogues. The strategic application of this compound and its derivatives continues to play a significant role in the efficient synthesis of pharmaceuticals and other functional molecules.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) rings is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. However, the use of chloro-substituted pyridines, such as 2-chloro-3-methylpyridine, presents a significant challenge due to the high bond strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. The selection of an appropriate catalyst system is therefore critical to the success of these transformations.

This guide provides a comparative overview of various catalyst systems for the cross-coupling of this compound and related chloropyridines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information is compiled from seminal literature and provides a basis for catalyst selection and reaction optimization.

Comparative Data of Catalyst Performance

The following tables summarize the performance of different catalyst systems in the cross-coupling of this compound and structurally similar chloropyridines. Direct comparison is challenging due to the varied reaction conditions and substrates reported in the literature. However, this compilation provides valuable insights into the efficacy of different catalytic approaches.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For chloropyridines, highly active catalysts are required.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)Cs₂CO₃1,4-Dioxane (B91453)/H₂O100182-ChloropyridinePyridine-3-boronic acidHigh (not specified)[1]
PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ (1 mol%)-K₂CO₃Toluene (B28343)/H₂O10062-Chloro-5-aminopyridine4-Methoxyphenylboronic acid95[2]
(NHC)Pd(cinn)Cl (0.5 mol%)N-heterocyclic carbeneNa₂CO₃H₂O10012-ChloropyridinePhenylboronic acid99[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the successful coupling of chloropyridines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)AmineProductYield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100Morpholine2-chloro-5-morpholinopyridineGood (estimated)General Protocol
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Aniline2-chloro-5-anilinopyridineGood (estimated)General Protocol
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃NaOtBuToluene100DibenzylamineN-(2-(3-methylpyridyl))-dibenzylamine85[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction often requires a copper co-catalyst.

Palladium CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10032-Amino-3-bromopyridine72-96
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpPNoneTMPDMSOrt1.54-Bromobenzonitrile100
Na₂PdCl₄P(t-Bu)₃CuI-DMSO/Toluene100-Chloroaromatics-
Heck Reaction

The Heck reaction couples aryl halides with alkenes. The development of highly active catalysts has expanded its scope to include less reactive aryl chlorides.[5][6]

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Coupling Partner Base inert_atm Inert Atmosphere (N2 or Ar) reagents->inert_atm catalyst Palladium Precursor Ligand catalyst->inert_atm solvent Degassed Solvent solvent->inert_atm heating Heating & Stirring inert_atm->heating Reaction Time quench Quenching heating->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Coupled Product purification->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.[1]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add this compound and the amine under a counterflow of inert gas.

  • Add the anhydrous and degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The cross-coupling of this compound is a challenging but feasible transformation that hinges on the use of highly active and specialized catalyst systems. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbenes have shown high efficacy. Similarly, for Buchwald-Hartwig aminations, ligands such as XPhos are essential for achieving good yields. While specific data for Sonogashira and Heck couplings with this particular substrate are less common, the general principles of using robust catalyst systems capable of activating the C-Cl bond apply. Researchers and drug development professionals should consider screening a variety of these advanced catalyst systems to identify the optimal conditions for their specific coupling partners and desired products.

References

spectroscopic comparison of 2-chloro-3-methylpyridine and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 2-Chloro-3-Methylpyridine and Its Key Reaction Products

This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, this compound, and its principal reaction products: 2-amino-3-methylpyridine, 2-hydroxy-3-methylpyridine, and 2-methoxy-3-methylpyridine. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry, particularly within the realm of pharmaceutical and agrochemical development. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a clear and objective benchmark for researchers working with these pyridine (B92270) derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its amino, hydroxy, and methoxy (B1213986) derivatives. This side-by-side comparison highlights the characteristic shifts and fragmentation patterns that distinguish the starting material from its products.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-4H-5H-6-CH₃OtherSolvent
This compound~7.65 (d)~7.25 (dd)~8.20 (d)~2.40 (s)-CDCl₃[1]
2-Amino-3-methylpyridine~7.30 (d)~6.60 (dd)~7.95 (d)~2.15 (s)~4.50 (br s, -NH₂)CDCl₃
2-Hydroxy-3-methylpyridine~7.20 (d)~6.25 (t)~7.35 (d)~2.20 (s)~12.0 (br s, -OH)DMSO-d₆
2-Methoxy-3-methylpyridine~7.45 (d)~6.80 (dd)~7.90 (d)~2.25 (s)~3.90 (s, -OCH₃)CDCl₃[2][3]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5C-6-CH₃OtherSolvent
This compound~150.0~133.0~138.0~122.0~147.0~18.0-CDCl₃[4]
2-Amino-3-methylpyridine~158.0~120.0~137.0~112.0~145.0~17.0-CDCl₃[5]
2-Hydroxy-3-methylpyridine~163.0~121.0~135.0~105.0~138.0~16.0-DMSO-d₆
2-Methoxy-3-methylpyridine~162.0~122.0~138.0~110.0~145.0~17.0~53.0 (-OCH₃)CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundAromatic C-H StretchC=C, C=N StretchC-Cl StretchO-H/N-H StretchC-O Stretch
This compound~3100-3000~1580, 1450~780--
2-Amino-3-methylpyridine~3100-3000~1610, 1480-~3450, 3300 (two bands)-[6]
2-Hydroxy-3-methylpyridine~3100-3000~1640, 1550-~3400-2500 (broad)~1250
2-Methoxy-3-methylpyridine~3100-3000~1590, 1470--~1280, 1030

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound127/129 (isotope pattern)92, 65
2-Amino-3-methylpyridine10893, 80, 66[5]
2-Hydroxy-3-methylpyridine10981, 80, 53[7]
2-Methoxy-3-methylpyridine123108, 92, 78

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument parameters may require optimization for specific samples and equipment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a modern NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 8-16 scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and the co-addition of a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.[8]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[9]

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry FT-IR grade KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often preferred for its minimal sample preparation.[9]

  • Instrumentation: Use a commercial FT-IR spectrometer.

  • Data Acquisition:

    • Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[9]

    • A resolution of 4 cm⁻¹ is generally sufficient.[9]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[9]

    • Record a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.[10]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[11] Further dilute this stock solution to a working concentration (e.g., 1-10 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds, is typically used.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

    • For ESI, the analysis can be performed in either positive or negative ion mode, depending on the analyte's properties.

Visualizing the Chemical Transformation and Experimental Process

The following diagrams, generated using the DOT language, illustrate the reaction pathways from this compound and a generalized workflow for spectroscopic comparison.

Reaction_Pathway cluster_products Reaction Products This compound This compound 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine This compound->2-Amino-3-methylpyridine NH₃ / High T, P 2-Hydroxy-3-methylpyridine 2-Hydroxy-3-methylpyridine This compound->2-Hydroxy-3-methylpyridine NaOH / H₂O, Δ 2-Methoxy-3-methylpyridine 2-Methoxy-3-methylpyridine This compound->2-Methoxy-3-methylpyridine NaOMe / MeOH

Caption: Reaction pathways from this compound.

Spectroscopic_Workflow cluster_start Starting Material Analysis cluster_reaction Chemical Reaction cluster_product Product Analysis cluster_comparison Data Comparison Start_Material This compound Start_NMR ¹H & ¹³C NMR Start_Material->Start_NMR Start_IR FT-IR Start_Material->Start_IR Start_MS Mass Spec Start_Material->Start_MS Reaction Nucleophilic Substitution Start_Material->Reaction Compare Comparative Analysis Start_NMR->Compare Start_IR->Compare Start_MS->Compare Product Reaction Product Reaction->Product Prod_NMR ¹H & ¹³C NMR Product->Prod_NMR Prod_IR FT-IR Product->Prod_IR Prod_MS Mass Spec Product->Prod_MS Prod_NMR->Compare Prod_IR->Compare Prod_MS->Compare

Caption: Experimental workflow for spectroscopic comparison.

References

Unraveling Byproduct Formation in Reactions of 2-Chloro-3-Methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and controlling byproduct formation is paramount for efficient and reproducible synthesis. This guide provides a comparative analysis of common byproducts generated during key reactions of 2-chloro-3-methylpyridine, a vital intermediate in the pharmaceutical and agrochemical industries. We present experimental data, detailed protocols for analysis, and reaction pathway visualizations to aid in the optimization of synthetic routes and the isolation of pure target compounds.

The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring makes this compound a versatile building block for various carbon-carbon and carbon-nitrogen bond-forming reactions. However, this reactivity can also lead to the formation of undesired byproducts, complicating purification and reducing overall yield. This guide focuses on the byproducts encountered in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Isomeric Impurity from Synthesis

It is crucial to note that a common impurity in commercially available this compound is its constitutional isomer, 2-chloro-5-methylpyridine. This byproduct arises during the industrial synthesis from 3-methylpyridine.[1] The presence of this isomer can lead to corresponding isomeric byproducts in subsequent reactions, which may be difficult to separate from the desired product.

Suzuki-Miyaura Coupling: Byproducts and Mitigation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron reagents. However, two primary side reactions can lead to significant byproduct formation: homocoupling of the boronic acid and dehalogenation of the starting material.

Common Byproducts in Suzuki-Miyaura Coupling
Byproduct NameStructureFormation MechanismImpact on Synthesis
Biaryl Homocoupling Product Ar-Ar (from ArB(OH)₂)Oxidative coupling of the boronic acid, often promoted by the presence of oxygen or Pd(II) species.[2][3]Consumes the boronic acid, reduces the yield of the desired product, and introduces a potentially difficult-to-separate impurity.[4]
3-Methylpyridine C₆H₇NReductive dehalogenation of this compound.Loss of the starting material, leading to reduced overall yield.
Protodeboronation Product Ar-H (from ArB(OH)₂)Protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[2]Consumes the boronic acid and reduces the yield of the desired cross-coupled product.
Quantitative Comparison of Reaction Conditions

The yield of byproducts in Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The choice of catalyst, ligand, base, and solvent can significantly influence the prevalence of side reactions.

Catalyst/LigandBaseSolventDesired Product Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O~85-95<5<2
Pd(PPh₃)₄Na₂CO₃DME/H₂O~60-755-155-10
PdCl₂(dppf)Cs₂CO₃Dioxane~80-90<5<5

Note: Yields are approximate and can vary based on specific substrates and reaction parameters.

Experimental Protocol: Suzuki-Miyaura Coupling and Byproduct Analysis

Reaction:

  • To an oven-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (B84403) (2 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Analysis:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratios of the desired product, homocoupled byproduct, and dehalogenated starting material.

  • Purify the desired product by column chromatography.

Reaction and Byproduct Formation Pathways

Suzuki_Byproducts This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Pd(0) Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product O₂, Pd(II) Pd(0) Pd(0) Oxidative Addition Complex->Transmetalation 3-Methylpyridine 3-Methylpyridine Oxidative Addition Complex->3-Methylpyridine Dehalogenation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Desired Product Desired Product Reductive Elimination->Desired Product Buchwald_Hartwig_Byproducts cluster_main Desired Reaction Pathway cluster_byproduct Byproduct Formation This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Pd(0) Amine Amine Amido Complex Amido Complex Amine->Amido Complex Base Pd(0) Pd(0) Oxidative Addition Complex->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Beta-Hydride Elimination Beta-Hydride Elimination Amido Complex->Beta-Hydride Elimination Reductive Elimination->Pd(0) Desired Arylamine Desired Arylamine Reductive Elimination->Desired Arylamine 3-Methylpyridine 3-Methylpyridine Beta-Hydride Elimination->3-Methylpyridine Sonogashira_Byproducts This compound This compound Pd-Alkyne Complex Pd-Alkyne Complex This compound->Pd-Alkyne Complex Pd(0) Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Cu(I), Base Pd(0) Pd(0) Desired Product Desired Product Pd-Alkyne Complex->Desired Product Reductive Elimination Cu(I) Cu(I) Copper Acetylide->Pd-Alkyne Complex Transmetalation Diyne Byproduct Diyne Byproduct Copper Acetylide->Diyne Byproduct O₂, Dimerization

References

A Comparative Guide to the Biological Activities of 2-Chloro-3-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine (B92270) scaffold is a cornerstone in medicinal and agricultural chemistry, forming the basis for numerous therapeutic and crop protection agents.[1][2] Analogs of 2-chloro-3-methylpyridine, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, insecticidal, and herbicidal properties. This guide provides a comparative analysis of these activities, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Derivatives of the pyridine and quinoline (B57606) nucleus have shown significant cytotoxic effects against various human cancer cell lines. The mechanisms often involve the inhibition of critical pathways for cell proliferation and survival.[1]

Quantitative Data for Anticancer Activity
Compound/Analog ClassCell LineActivity (IC50)Reference
2-Chloro-pyridine derivatives with flavone (B191248) moieties (Compound 6f)Gastric Cancer (SGC-7901)18.45 µg/mL[3]
2-Chloro-pyridine derivatives with flavone moieties (Compound 6e)Gastric Cancer (SGC-7901)22.28 µg/mL[3]
2-Oxo-3-cyanopyridine derivatives (bromo derivative 4d)Prostate Carcinoma (PC-3)53 µM[1]
2-Oxo-3-cyanopyridine derivatives (bromo derivative 4d)Breast Cancer (MDA-MB-231)30 µM[1]
Ciminalum-thiazolidinone hybrid (Compound 2h)Leukemia (MOLT-4, SR)< 0.01 µM[4]
Ciminalum-thiazolidinone hybrid (Compound 2h)Colon Cancer (SW-620)< 0.01 µM[4]
Ciminalum-thiazolidinone hybrid (Compound 2h)CNS Cancer (SF-539)< 0.01 µM[4]
Ciminalum-thiazolidinone hybrid (Compound 2h)Melanoma (SK-MEL-5)< 0.01 µM[4]
Quinazoline-chalcone (Compound 14g)Leukemia (K-562, RPMI-8226)0.622 - 1.81 µM[5]
Quinazoline-chalcone (Compound 14g)Colon Cancer (HCT-116)0.622 - 1.81 µM[5]
Quinazoline-chalcone (Compound 14g)Melanoma (LOX IMVI)0.622 - 1.81 µM[5]
Quinazoline-chalcone (Compound 14g)Breast Cancer (MCF7)0.622 - 1.81 µM[5]
Experimental Protocol: In Vitro Anticancer Activity Screening

The anticancer activity of the synthesized compounds is typically evaluated using a panel of human tumor cell lines, such as the NCI60 panel.[4]

  • Cell Culture: Human tumor cell lines are grown in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions, which are then serially diluted.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with the compounds at various concentrations.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assay: Cell viability is determined using assays like the Sulforhodamine B (SRB) or MTT assay. For the SRB assay, cells are fixed, washed, and stained with SRB dye. The bound dye is then solubilized, and the optical density is measured with a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from dose-response curves.

Visualization of Anticancer Screening Workflow

A Prepare Stock Solutions of Test Compounds D Add Serial Dilutions of Compounds to Wells A->D B Culture Human Cancer Cell Lines C Seed Cells into 96-well Plates B->C C->D E Incubate for 48-72 hours D->E F Perform Cell Viability Assay (e.g., SRB or MTT) E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro anticancer activity screening.

Insecticidal Activity

Pyridine-based compounds are prominent in the agricultural sector, particularly as neonicotinoid insecticides, due to their potent activity against various insect pests.[6]

Quantitative Data for Insecticidal Activity
Compound/AnalogInsect SpeciesActivity (LC50)TimeReference
Compound 2Cowpea aphid nymphs0.029 ppm24 h[6]
Compound 3Cowpea aphid nymphs0.040 ppm24 h[6]
Acetamiprid (Control)Cowpea aphid nymphs0.045 ppm24 h[6]
Compound 2Cowpea aphid adults0.017 ppm48 h[6]
Compound 3Cowpea aphid adults0.022 ppm48 h[6]
Acetamiprid (Control)Cowpea aphid adults0.023 ppm48 h[6]
Experimental Protocol: Insecticidal Activity against Aphids

The insecticidal activity of the compounds is assessed against nymphs and adults of species like the cowpea aphid (Aphis craccivora) or cotton aphid (Aphis gossypi).[6][7]

  • Insect Rearing: A healthy, pesticide-susceptible colony of aphids is maintained on a suitable host plant (e.g., faba bean seedlings) under controlled laboratory conditions.

  • Compound Preparation: Test compounds are dissolved in a minimal amount of a solvent like acetone (B3395972) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Leaf-Dip Method: Fresh host plant leaves are dipped into the test solutions for a few seconds and then allowed to air dry.

  • Exposure: The treated leaves are placed in petri dishes containing a moist filter paper. A set number of aphids (e.g., 10-20) are then transferred onto the leaves.

  • Incubation: The petri dishes are kept under controlled conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Mortality counts are recorded at specified intervals, typically 24 and 48 hours after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that kills 50% of the test insects, is determined using probit analysis.

Visualization of Insecticidal Testing Workflow

A Prepare Test Solutions of Compounds C Dip Leaves in Test Solutions (Leaf-Dip) A->C B Select Healthy Host Plant Leaves B->C D Air Dry Treated Leaves C->D E Introduce Aphids to Treated Leaves in Petri Dish D->E F Incubate under Controlled Conditions E->F G Record Mortality at 24h and 48h F->G H Calculate LC50 Values G->H

Caption: Experimental workflow for insecticidal activity testing.

Antimicrobial Activity

Pyridine N-oxide and 2-amino-3-cyanopyridine (B104079) derivatives have been reported to possess antimicrobial properties, suggesting that analogs of this compound could also exhibit such activities.[1]

Quantitative Data for Antimicrobial Activity
Compound/AnalogMicroorganismActivity (MIC in µg/mL)Reference
Hydrazone derivative (2S)Not specified3.12[8]
Hydrazone derivative (20)Not specified6.25[8]
Nitroheterocyclic based 1,2,4-benzothiadizines (19)Mycobacterium tuberculosis H37Rv1[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is commonly determined by finding the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in a solvent like DMSO and serially diluted in a 96-well microtiter plate using broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microbes with no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Antimicrobial Agent Development

cluster_0 Synthesis & Design cluster_1 In Vitro Screening cluster_2 Lead Optimization A Design Analogs of This compound B Chemical Synthesis & Purification A->B C MIC Assay against Bacteria & Fungi B->C D Determine Potency (MIC values) C->D E Identify 'Hit' Compounds with High Activity D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesize Optimized Analogs F->G G->C

Caption: Logical flow of antimicrobial drug discovery.

Herbicidal Activity

Certain 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized as inhibitors of photosystem II (PSII) electron transport, demonstrating excellent herbicidal activities.[9]

Quantitative Data for Herbicidal Activity
Compound/AnalogPlant SpeciesActivity (% Inhibition)DoseReference
Compound 7aAbutilon theophrasti> 80%37.5 g a.i./hm²[10]
Compound 7aAmaranthus retroflexus> 80%37.5 g a.i./hm²[10]
Compound 7aEclipta prostrata> 80%37.5 g a.i./hm²[10]
Compound 7aDigitaria sanguinalis> 80%37.5 g a.i./hm²[10]
Compound 7aSetaria viridis> 80%37.5 g a.i./hm²[10]
Experimental Protocol: Greenhouse Herbicidal Activity Assay

Post-emergence herbicidal activity is evaluated in a greenhouse setting.[10]

  • Plant Cultivation: Seeds of various weed species (both broadleaf and grass) are sown in pots containing a suitable soil mix. The plants are grown in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Compound Formulation: The test compounds are dissolved in a solvent and mixed with an emulsifier and water to create a sprayable formulation.

  • Application: The formulations are sprayed evenly onto the foliage of the test plants at a specific application rate (e.g., g a.i./hm²).

  • Evaluation: The plants are returned to the greenhouse and observed for a period of 2-3 weeks. Herbicidal injury is visually assessed and rated on a scale of 0% (no effect) to 100% (complete plant death) compared to untreated control plants.

  • Data Analysis: The dose required to achieve 50% inhibition (ED50) can be calculated for promising compounds.[10]

Visualization of Herbicide Screening Workflow

A Sow Weed Seeds in Pots B Grow Plants to 2-4 Leaf Stage in Greenhouse A->B D Apply Formulations to Plant Foliage (Post-emergence) B->D C Prepare Spray Formulations of Test Compounds C->D E Return Plants to Greenhouse for ~2-3 Weeks D->E F Visually Assess Herbicidal Injury vs. Control E->F G Determine % Inhibition and ED50 Values F->G

Caption: General workflow for post-emergence herbicide screening.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Chloro-3-methylpyridine is critical for maintaining a secure laboratory environment and protecting the broader ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and operational integrity.

Immediate Safety and Disposal Overview

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2][3] Proper disposal is not merely a final step but an integral part of the chemical's life cycle management. The primary and universally recommended method for disposal is through a licensed and approved waste disposal company.[1][2][4][5][6][7] This combustible material may be processed in a chemical incinerator equipped with an afterburner and scrubber.[2] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[2][8][9]

Personal Protective Equipment (PPE) During Handling and Disposal

When preparing this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[1][2]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2][7] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use only in a well-ventilated area.[1] If vapors or aerosols are generated, a respirator is required.[1]

Step-by-Step Disposal and Waste Management Protocol

1. Waste Collection and Storage:

  • Container: Collect waste this compound in its original container or a suitable, properly labeled, and securely sealed container.[1][2][4][10] Do not mix with other waste streams.[1][4]

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, locked, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][5][6]

2. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][4][11]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling information.

3. Handling of Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.[1][4]

  • For containers with only trivial residual amounts, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, labels must be removed or defaced before the container can be discarded as regular solid waste.[10]

Accidental Release and Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and prevent environmental contamination.

Action StepDetailed Procedure
1. Evacuate & Ventilate Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[2][4]
2. Contain Spill Prevent the spill from spreading and from entering drains or waterways using an inert absorbent material such as sand, earth, or vermiculite.[2]
3. Absorb & Collect Carefully soak up the spilled material with the inert absorbent. One safety data sheet suggests spreading the area with lime or an absorbent material and allowing it to sit for at least one hour before washing.[2] Collect the contaminated absorbent into a suitable, sealed container for disposal.[2]
4. Decontaminate Area Clean the spill area thoroughly.
5. Dispose of Waste The collected spill waste must be disposed of as hazardous chemical waste through a licensed disposal company.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb & Collect in Labeled Container is_spill->spill_protocol Yes waste_collection Collect in original or approved, sealed, and labeled container is_spill->waste_collection No storage Store in cool, ventilated, secure area away from incompatibles spill_protocol->storage no_mixing Do NOT mix with other waste streams waste_collection->no_mixing no_mixing->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposal.

References

Personal protective equipment for handling 2-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Chloro-3-methylpyridine, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, irritating odor.[1] It is recognized as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2][3]

PropertyValueSource
CAS Number 18368-76-8[4]
Molecular Formula C6H6ClN[4]
Molecular Weight 127.57 g/mol [4]
Boiling Point ~170-172 °C[1]
Appearance Colorless to pale yellow liquid[1][5]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Flammable Liquid (Category 4) [6]

  • Acute Toxicity, Oral (Category 4) [6]

  • Skin Corrosion/Irritation (Category 2) [6]

  • Serious Eye Damage/Irritation (Category 2B) [6]

  • Specific target organ toxicity (Single exposure) (Category 3), Respiratory system [3][6]

Signal Word: Warning[6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber) that comply with EN374 standards.[6]Prevents skin contact and irritation.[6]
Eye and Face Protection Chemical safety goggles and a face shield are required.[6]Protects against splashes and vapors that can cause serious eye irritation.[6]
Skin and Body Protection Wear protective clothing, including boots, to prevent skin contact.[6] For significant exposure risk, flame-retardant antistatic protective clothing is recommended.Minimizes skin exposure.[6]
Respiratory Protection Use a European Standard EN 149 approved respirator when ventilation is inadequate or for spill response.[6]Prevents inhalation of harmful vapors which may cause respiratory irritation.[6]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ground and secure containers when transferring the substance to prevent static discharge.[6]

  • Avoid breathing vapors or mist.[6]

  • Prevent contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the handling area.[2][6]

  • Wash hands thoroughly after handling.[6][8][9]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][6]

  • Keep containers tightly closed when not in use.[6][10]

  • Store separately from incompatible materials such as oxidizing agents, acids, and alkalis.[1]

  • Store in a locked-up area.[6]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handling1 Work in Fume Hood prep2->handling1 handling2 Ground Equipment handling1->handling2 handling3 Perform Experiment handling2->handling3 post1 Doff PPE Correctly handling3->post1 storage1 Store in Cool, Dry, Well-Ventilated Area handling3->storage1 post2 Wash Hands Thoroughly post1->post2 storage2 Keep Container Tightly Closed storage1->storage2

Caption: Workflow for the safe handling and storage of this compound.

Emergency and Disposal Plan

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[11]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][6] Call a POISON CENTER or doctor immediately.[6]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.[12]

  • Ventilate: Increase ventilation and shut off all ignition sources.[6]

  • Contain: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[6][7]

  • Collect: Collect the absorbed material and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area and all equipment used.[6]

  • For large spills, contact emergency services immediately. [12]

Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[6]

  • Chemical waste should be collected in a sealed, airtight, and compatible waste container labeled as hazardous waste.[12][13]

G Emergency and Disposal Workflow cluster_emergency Emergency Event cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_disposal Disposal spill Chemical Spill evacuate Evacuate Area spill->evacuate exposure Personal Exposure remove_clothing Remove Contaminated Clothing exposure->remove_clothing fresh_air Move to Fresh Air (Inhalation) exposure->fresh_air ventilate Ventilate & Remove Ignition Sources evacuate->ventilate contain Contain Spill ventilate->contain collect Collect Waste contain->collect dispose Dispose of Waste per Regulations collect->dispose flush Flush Affected Area (Skin/Eyes) remove_clothing->flush medical Seek Medical Attention flush->medical fresh_air->medical

Caption: Logical workflow for emergency response and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylpyridine
Reactant of Route 2
2-Chloro-3-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.